molecular formula C11H14N4 B8486030 6-(3-Aminopiperidin-1-yl)nicotinonitrile

6-(3-Aminopiperidin-1-yl)nicotinonitrile

Cat. No.: B8486030
M. Wt: 202.26 g/mol
InChI Key: UROQVLYGDQAYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Aminopiperidin-1-yl)nicotinonitrile is a nitrogen-containing heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. The nicotinonitrile scaffold is a recognized privileged structure in drug discovery, known for its diverse biological activities . Compounds featuring this core structure have demonstrated significant potential in the development of anticancer agents, with some derivatives exhibiting potent cytotoxic effects against various cancer cell lines, including leukemia and breast cancer models . The structure integrates a pyridine-carbonitrile core with a 3-aminopiperidine moiety. The piperidine ring is a common feature in pharmacologically active molecules, and the presence of the amine group provides a handle for further chemical modification, making this compound a valuable building block for the synthesis of more complex molecules for biological screening . Similarly, the cyanopyridine fragment is found in several marketed drugs and is frequently explored for its ability to interact with various biological targets . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

6-(3-aminopiperidin-1-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C11H14N4/c12-6-9-3-4-11(14-7-9)15-5-1-2-10(13)8-15/h3-4,7,10H,1-2,5,8,13H2

InChI Key

UROQVLYGDQAYKP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)C#N)N

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of Alogliptin intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Properties of Alogliptin Intermediates

Authored by: A Senior Application Scientist

Introduction: The Significance of Alogliptin and Its Synthetic Precursors

Alogliptin is a highly potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, a key therapeutic target for the management of type 2 diabetes mellitus.[1][2] Its mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By prolonging the activity of these hormones, Alogliptin enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells, thereby improving glycemic control with a low risk of hypoglycemia.[1][5]

The journey from starting materials to the final active pharmaceutical ingredient (API) is a multi-step process, the integrity of which is paramount to the safety and efficacy of the medication. A thorough understanding of the chemical structure, properties, and synthesis of the core intermediates is therefore critical for researchers, scientists, and drug development professionals. These intermediates are the foundational building blocks of the Alogliptin molecule, and controlling their purity and characterization is essential for process optimization, impurity profiling, and regulatory compliance.

This guide provides a detailed exploration of the two principal intermediates in a common and efficient synthesis of Alogliptin, offering insights into their chemical properties, established synthesis protocols, and analytical characterization.

Part 1: The Pyrimidinedione Core - Synthesis and Properties of 6-Chloro-3-methyluracil

The first key intermediate in the synthesis of Alogliptin is 6-Chloro-3-methyluracil. This compound serves as the foundational pyrimidinedione ring system onto which the other components of the Alogliptin molecule are subsequently attached.

Chemical Structure and Properties

6-Chloro-3-methyluracil is a chlorinated derivative of N-methylated uracil. Its structure is crucial for the final step of the synthesis, as the chlorine atom at the 6-position acts as a leaving group in a nucleophilic substitution reaction.

Caption: Chemical Structure of 6-Chloro-3-methyluracil.

The key physicochemical properties of this intermediate are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 6-chloro-3-methyl-1H-pyrimidine-2,4-dione[6]
Molecular Formula C₅H₅ClN₂O₂[7]
Molecular Weight 160.56 g/mol [7]
Appearance White solid[7]
Melting Point 279-282 °C (with decomposition)[7]
Synthesis Pathway and Experimental Protocol

The most common and efficient route to 6-Chloro-3-methyluracil involves the chlorination of 1-methylbarbituric acid.[8] The 1-methylbarbituric acid precursor is itself typically synthesized via a condensation reaction between N-methylurea and a malonic acid derivative, such as dimethyl malonate or diethyl malonate, in the presence of a base like sodium methoxide.[8][9]

The subsequent chlorination step utilizes a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the 6-position of the tautomeric form of 1-methylbarbituric acid with a chlorine atom.

G Start N-Methylurea + Dimethyl Malonate Process1 Cyclization & Acidification Start->Process1 Intermediate1 Intermediate: 1-Methylbarbituric Acid Process2 Chlorination Intermediate1->Process2 Reagent1 Phosphorus Oxychloride (POCl3) Reagent1->Process2 Product Product: 6-Chloro-3-methyluracil Process1->Intermediate1 Process2->Product

Caption: Logical workflow for the synthesis of 6-Chloro-3-methyluracil.

Experimental Protocol: Synthesis of 6-Chloro-3-methyluracil from 1-Methylbarbituric Acid [7][8]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, suspend 1-methylbarbituric acid (1 equivalent) in phosphorus oxychloride (POCl₃) (approx. 6-7 volumes).

  • Reaction Initiation: Slowly add water (approx. 0.2 volumes) dropwise to the suspension at a controlled temperature (e.g., 0-20 °C).

  • Chlorination: Heat the reaction mixture to approximately 70-80 °C and maintain for several hours (typically 3-5 hours) with stirring. The progress of the reaction should be monitored by a suitable technique like Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The excess POCl₃ is carefully removed under reduced pressure.

  • Precipitation: The resulting residue is cautiously quenched by adding it to cold water or a mixture of ice and water. This step precipitates the crude product.

  • Isolation and Purification: The solid crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 6-Chloro-3-methyluracil.

Part 2: The Core Intermediate - 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

This second key intermediate represents the fusion of the pyrimidinedione core with the benzonitrile moiety. Its formation is a pivotal step, creating the essential backbone of the Alogliptin molecule.

Chemical Structure and Properties

This molecule, formed by an N-alkylation reaction, contains the reactive chlorouracil group that will be targeted in the final synthetic step.

Caption: Chemical Structure of the core Alogliptin intermediate.

The key physicochemical properties of this intermediate are summarized below.

PropertyValueReference(s)
IUPAC Name 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile[10]
Molecular Formula C₁₃H₁₀ClN₃O₂[10][11]
Molecular Weight 275.69 g/mol [10][11]
Appearance Solid[11]
Synthesis Pathway and Experimental Protocol

This core intermediate is synthesized through a nucleophilic substitution reaction, specifically the N-alkylation of 6-Chloro-3-methyluracil with 2-(bromomethyl)benzonitrile (also known as α-bromo-o-toluonitrile).[12][13] The reaction requires a base to deprotonate the nitrogen of the uracil ring, creating a nucleophile that then attacks the benzylic carbon of 2-(bromomethyl)benzonitrile, displacing the bromide ion.

G Start1 6-Chloro-3-methyluracil Process N-Alkylation Condensation Start1->Process Start2 2-(Bromomethyl)benzonitrile Start2->Process Reagent Base (e.g., K2CO3, NaH) Solvent (e.g., DMF) Reagent->Process Product Alogliptin Intermediate (2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile) Process->Product

Caption: Synthesis of the core Alogliptin intermediate.

Experimental Protocol: Synthesis of the Core Intermediate [1][14][15]

  • Reaction Setup: Charge a reaction vessel with a suitable aprotic polar solvent, such as N,N-Dimethylformamide (DMF).

  • Addition of Reactants: Add 6-Chloro-3-methyluracil (1 equivalent) and a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1-1.5 equivalents), to the solvent and stir.

  • Alkylation: Add 2-(bromomethyl)benzonitrile (1-1.2 equivalents) to the mixture. In some procedures, a catalyst like lithium bromide (LiBr) may be added to facilitate the reaction.[1]

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain for several hours until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up and Isolation: After cooling, the reaction mixture is typically poured into water to precipitate the crude product. The solid is then collected by filtration, washed thoroughly with water, and dried under a vacuum to yield the target intermediate. Further purification can be achieved by recrystallization if necessary.

Part 3: Final Assembly and Analytical Characterization

The final step in forming the Alogliptin free base involves the reaction of the primary intermediate, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, with (R)-3-aminopiperidine.[1][12] This is another nucleophilic aromatic substitution where the amino group of the chiral piperidine derivative displaces the chlorine atom at the C6 position of the pyrimidinedione ring.

G Start1 Core Alogliptin Intermediate Process Nucleophilic Substitution Start1->Process Start2 (R)-3-Aminopiperidine Start2->Process Reagent Base (e.g., K2CO3) Solvent (e.g., aq. Isopropanol) Reagent->Process Product Alogliptin (Free Base) Process->Product

Sources

A Deep Dive into the Structure-Activity Relationship of Dipeptidyl Peptidase-4 Inhibitors: A Comparative Analysis of Alogliptin and 6-(3-Aminopiperidin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Dipeptidyl Peptidase-4 (DPP-4) in Glucose Homeostasis

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a pivotal role in glucose metabolism.[1][2][3] This enzyme is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] In response to food intake, GLP-1 and GIP are secreted from the gastrointestinal tract and act to stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner, while also suppressing glucagon release.[4] The enzymatic action of DPP-4 cleaves these hormones, leading to a very short half-life and limiting their therapeutic potential.[1][4] Consequently, the inhibition of DPP-4 has emerged as a validated and effective therapeutic strategy for the management of type 2 diabetes mellitus (T2DM).[1][2][3] DPP-4 inhibitors, also known as "gliptins," enhance the endogenous levels of active incretins, thereby improving glycemic control with a low risk of hypoglycemia.[3][5]

This technical guide will provide a detailed examination of the structure-activity relationship (SAR) of Alogliptin, a potent and selective DPP-4 inhibitor. We will then conduct a comparative analysis with the closely related, albeit less characterized, molecule, 6-(3-aminopiperidin-1-yl)nicotinonitrile. Through this exploration, we aim to elucidate the key structural motifs and molecular interactions that govern the efficacy and selectivity of this class of compounds.

Alogliptin: A Case Study in Rational Drug Design

Alogliptin, with the chemical name 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile, is a second-generation DPP-4 inhibitor developed by Takeda Pharmaceutical Company.[5][6] Its discovery was the result of a rational, structure-based drug design approach aimed at optimizing potency, selectivity, and pharmacokinetic properties.[5]

Core Structural Features and Their Contribution to Activity

The structure of Alogliptin can be dissected into three key pharmacophoric components, each playing a crucial role in its interaction with the DPP-4 enzyme:

  • (R)-3-Aminopiperidine Moiety: This positively charged group is a cornerstone of many DPP-4 inhibitors. It forms a critical salt bridge with two glutamate residues (Glu205 and Glu206) in the S2 pocket of the DPP-4 active site.[1] This strong ionic interaction is a primary anchor for the inhibitor within the enzyme. The (R)-configuration of the amino group is essential for optimal orientation and binding affinity.

  • Pyrimidinedione Core: This central heterocyclic ring serves as a rigid scaffold, correctly positioning the other functional groups for optimal interaction with the enzyme. Modifications to this core can significantly impact the compound's potency and selectivity. In the development of Alogliptin, the pyrimidinedione structure replaced an earlier quinazolinone core, leading to improved metabolic stability.[5]

  • 2-Cyanobenzyl Group: This substituent is designed to occupy the hydrophobic S1 pocket of the DPP-4 enzyme. The cyanobenzyl group forms a hydrogen bond with the side chain of Arg125.[1] The aromatic ring participates in hydrophobic interactions within the S1 pocket, further stabilizing the enzyme-inhibitor complex.

The combination of these three key structural elements results in Alogliptin's high potency and exceptional selectivity for DPP-4 over other related serine proteases like DPP-8 and DPP-9, which is a critical factor in minimizing off-target effects.[5][7]

Comparative SAR Analysis: Alogliptin vs. 6-(3-Aminopiperidin-1-yl)nicotinonitrile

To understand the nuances of the SAR, we will now compare Alogliptin with a structurally related compound, 6-(3-aminopiperidin-1-yl)nicotinonitrile. While not a commercially available drug, its structure allows for a focused analysis of the importance of the core scaffold.

Predicted Structure and Binding of 6-(3-Aminopiperidin-1-yl)nicotinonitrile

The structure of 6-(3-aminopiperidin-1-yl)nicotinonitrile consists of a nicotinonitrile ring linked to the 1-position of a 3-aminopiperidine ring. Based on the established binding modes of DPP-4 inhibitors, we can predict its interaction with the enzyme:

  • The (R)-3-aminopiperidine moiety would be expected to engage in the same crucial salt bridge with Glu205 and Glu206 in the S2 pocket as seen with Alogliptin. This interaction is fundamental for initial recognition and binding.

  • The nicotinonitrile ring would occupy the S1 pocket. The nitrile group could potentially form a hydrogen bond with Arg125, similar to the cyanobenzyl group of Alogliptin. The pyridine ring itself would engage in hydrophobic interactions within the S1 pocket.

Key Structural Differences and Their Predicted Impact on Activity

The primary structural difference between Alogliptin and 6-(3-aminopiperidin-1-yl)nicotinonitrile lies in the core scaffold. Alogliptin possesses a more complex and substituted pyrimidinedione core, while the latter has a simpler nicotinonitrile ring.

FeatureAlogliptin6-(3-Aminopiperidin-1-yl)nicotinonitrile (Predicted)
Core Scaffold PyrimidinedioneNicotinonitrile
S2 Pocket Interaction (R)-3-Aminopiperidine forms a salt bridge with Glu205/206.(R)-3-Aminopiperidine forms a salt bridge with Glu205/206.
S1 Pocket Interaction 2-Cyanobenzyl group with the nitrile forming a hydrogen bond with Arg125 and the benzyl ring in a hydrophobic pocket.Nicotinonitrile ring with the nitrile potentially forming a hydrogen bond with Arg125 and the pyridine ring in a hydrophobic pocket.
Additional Interactions The pyrimidinedione core and its substituents can form additional van der Waals and hydrophobic interactions within the active site, contributing to overall binding affinity.The simpler nicotinonitrile core offers fewer points for additional stabilizing interactions compared to the bulkier and more functionalized core of Alogliptin.

This comparative analysis suggests that while 6-(3-aminopiperidin-1-yl)nicotinonitrile possesses the essential pharmacophoric elements for DPP-4 inhibition, its potency is likely to be lower than that of Alogliptin. The more elaborate structure of Alogliptin allows for a more extensive and optimized network of interactions within the DPP-4 active site, leading to a higher binding affinity and, consequently, greater inhibitory potency.

Experimental Protocols for Assessing DPP-4 Inhibition

The determination of the inhibitory activity of compounds like Alogliptin and its analogs is typically performed using an in vitro enzymatic assay.

DPP-4 Inhibitory Activity Assay (IC50 Determination)

Objective: To determine the concentration of the test compound that inhibits 50% of the DPP-4 enzyme activity (IC50).

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compounds (Alogliptin and 6-(3-aminopiperidin-1-yl)nicotinonitrile) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the DPP-4 enzyme, and the different concentrations of the test compounds. Include a control well with no inhibitor.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.

  • Monitor the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over time. The cleavage of the AMC group by DPP-4 results in an increase in fluorescence.

  • Calculate the rate of the enzymatic reaction for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing Molecular Interactions and Workflows

To better understand the concepts discussed, the following diagrams illustrate the key structures and their interactions.

cluster_Alogliptin Alogliptin Structure A 2-Cyanobenzyl Group (S1 Pocket Occupant) B Pyrimidinedione Core (Scaffold) A->B C (R)-3-Aminopiperidine (S2 Pocket Anchor) C->B

Caption: Key Pharmacophoric Elements of Alogliptin.

cluster_Comparison Structural Comparison Alogliptin Alogliptin (Pyrimidinedione Core) Aminopiperidine (R)-3-Aminopiperidine (Common Moiety) Alogliptin->Aminopiperidine Analog 6-(3-Aminopiperidin-1-yl)nicotinonitrile (Nicotinonitrile Core) Analog->Aminopiperidine

Caption: Comparison of Core Scaffolds.

DPP4 DPP-4 Enzyme Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Incretins Incretin Hormones (GLP-1, GIP) Incretins->DPP4 Degradation Insulin_Secretion ↑ Insulin Secretion Incretins->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Incretins->Glucagon_Secretion Glucose_Control Improved Glycemic Control Insulin_Secretion->Glucose_Control Glucagon_Secretion->Glucose_Control Alogliptin Alogliptin Alogliptin->DPP4 Inhibition

Caption: Mechanism of Action of Alogliptin.

Conclusion

The structure-activity relationship of DPP-4 inhibitors is a well-established field, with Alogliptin serving as a prime example of successful rational drug design. The key to its high potency and selectivity lies in the precise orientation of its three core components: the (R)-3-aminopiperidine moiety for anchoring in the S2 pocket, the pyrimidinedione scaffold for structural rigidity, and the cyanobenzyl group for optimal interaction with the S1 pocket.

By comparing Alogliptin to the hypothetical 6-(3-aminopiperidin-1-yl)nicotinonitrile, we can infer the critical contribution of the core scaffold to overall binding affinity. While the latter possesses the essential pharmacophoric elements for DPP-4 inhibition, the more complex and functionalized core of Alogliptin provides additional stabilizing interactions, leading to superior potency. This in-depth analysis underscores the importance of a holistic approach to drug design, where each component of a molecule is meticulously optimized to achieve the desired therapeutic profile. Further research into novel scaffolds that can effectively present the key binding motifs will continue to drive the development of the next generation of DPP-4 inhibitors.

References

  • The Discovery and Synthesis of Alogliptin: A Technical Guide - Benchchem.
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - Brieflands. [Link]

  • 2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | Pharmaffiliates. [Link]

  • Preclinical development of dipeptidyl peptidase IV inhibitor alogliptin: a brief overview. [Link]

  • 2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile | C18H20FN5O2 | CID 11360300 - PubChem. [Link]

  • Alogliptin - Wikipedia. [Link]

  • 6-Amino-4-methylnicotinonitrile | C7H7N3 | CID 9964103 - PubChem. [Link]

  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous - ResearchGate. [Link]

  • Synthesis of Aminonicotinonitriles and Diaminopyridines Through Base-Catalyzed Ring Transformation of 2H-Pyran-2-ones. - SciSpace. [Link]

  • US4051140A - Preparation of pyridines and nicotinonitrile
  • Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. - ResearchGate. [Link]

  • A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus - Publish - Eman. [Link]

  • Activity of 8-purine derivative as DPP-4 inhibitor | DDDT - Dove Medical Press. [Link]

Sources

Biological activity of 6-(3-Aminopiperidin-1-yl)nicotinonitrile in diabetes research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the pharmacological profile, mechanism of action, and experimental characterization of 6-(3-aminopiperidin-1-yl)nicotinonitrile . This compound serves as a critical fragment-based lead and structural prototype in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a cornerstone class of oral antidiabetic therapeutics.

Structurally, the molecule fuses a nicotinonitrile (3-cyanopyridine) core with a 3-aminopiperidine pharmacophore. It represents a "minimalist" inhibitor that retains the essential binding elements required for DPP-4 inactivation without the auxiliary steric bulk of marketed drugs like Alogliptin or Linagliptin. Its primary utility lies in Structure-Activity Relationship (SAR) studies, fragment-based drug design (FBDD), and as a reference standard for evaluating the intrinsic affinity of the aminopiperidine moiety.

Chemical & Pharmacological Profile

Structural Logic & Pharmacophore Assembly

The biological activity of this compound is dictated by two distinct functional domains:

  • The Warhead (3-Aminopiperidine):

    • Function: Mimics the N-terminal alanine/proline of the natural DPP-4 substrates (GLP-1, GIP).

    • Interaction: The primary amine (

      
      ) is protonated at physiological pH. It forms a critical salt bridge  and hydrogen bonding network with the Glu205  and Glu206  doublets in the S2 subsite of the DPP-4 active site. This interaction is the thermodynamic anchor for high-affinity binding.
      
    • Stereochemistry: The (R)-enantiomer of the 3-aminopiperidine is typically 10–100x more potent than the (S)-enantiomer, aligning with the stereospecificity of the enzyme's S2 pocket.

  • The Scaffold (Nicotinonitrile):

    • Function: Acts as a bioisostere for the pyrimidinedione (Alogliptin) or xanthine (Linagliptin) cores.

    • Electronic Effect: The electron-withdrawing nitrile (

      
      ) group at position 3 activates the pyridine ring, facilitating the Nucleophilic Aromatic Substitution (
      
      
      
      ) synthesis.
    • Binding: The aromatic pyridine ring engages in

      
      -stacking interactions with Tyr547  or Phe357  in the S1 subsite. Unlike the nitrile group in Vildagliptin (which forms a covalent imidate adduct with Ser630), the aromatic nitrile here primarily contributes to dipole interactions and does not  form a covalent bond.
      
Mechanism of Action (MoA)
  • Target: Dipeptidyl Peptidase-4 (EC 3.4.14.5).[1]

  • Mode: Competitive, reversible inhibition.[2]

  • Pathway: Blockade of DPP-4 prevents the rapid degradation of Incretin hormones (GLP-1 and GIP).

    • Result: Increased half-life of active GLP-1

      
       Enhanced glucose-dependent insulin secretion 
      
      
      
      Reduced glucagon release
      
      
      Improved glycemic control.

Experimental Protocols & Methodologies

Chemical Synthesis (Protocol A)

Objective: Synthesize the target inhibitor via


 coupling.
  • Reagents: 6-Chloronicotinonitrile (1.0 eq), (R)-3-(Boc-amino)piperidine (1.1 eq),

    
     (2.0 eq), DMF (solvent).
    
  • Coupling:

    • Dissolve 6-chloronicotinonitrile in DMF.

    • Add (R)-3-(Boc-amino)piperidine and base.

    • Heat to 80°C for 4–6 hours. Monitor via TLC/LC-MS.

    • Mechanism:[1][3][4][5][6] The amine attacks the C-6 position; chloride is displaced (activated by the C-3 nitrile).

  • Deprotection:

    • Treat the intermediate with TFA/DCM (1:4) or 4M HCl in dioxane at RT for 2 hours.

    • Concentrate and purify via preparative HPLC.

  • Validation:

    
     must confirm the loss of the Boc signal and retention of the diagnostic pyridine protons.
    
In Vitro DPP-4 Inhibition Assay (Protocol B)

Objective: Determine the


 and 

values.
  • Enzyme: Recombinant human DPP-4 (rhDPP-4).

  • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).

  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1% BSA.

  • Procedure:

    • Incubate rhDPP-4 (10 ng/well) with varying concentrations of the inhibitor (0.1 nM – 100

      
      M) for 15 minutes at 25°C.
      
    • Initiate reaction by adding Gly-Pro-AMC (

      
       concentration, typically 20–50 
      
      
      
      M).
    • Measure fluorescence kinetics (Ex: 360 nm / Em: 460 nm) for 30 minutes.

    • Data Analysis: Fit the initial velocity (

      
      ) vs. [Inhibitor] to a 4-parameter logistic model.
      
  • Expected Results:

    
     typically ranges between 0.5 
    
    
    
    M and 5.0
    
    
    M
    for this simplified scaffold (compared to <10 nM for optimized drugs).
In Vivo Oral Glucose Tolerance Test (Protocol C)

Objective: Assess pharmacodynamic efficacy in db/db mice.

  • Animals: Male db/db mice (Type 2 diabetes model), fasted for 12 hours.

  • Dosing: Administer vehicle (0.5% CMC) or Test Compound (10 mg/kg, PO) 30 minutes prior to glucose load.

  • Challenge: Oral glucose load (2 g/kg).

  • Sampling: Measure blood glucose at

    
     min via tail vein.
    
  • Endpoint: Calculate Area Under the Curve (

    
    ) for glucose excursion. Significant reduction in AUC indicates efficacy.
    

Visualization of Biological Pathways

Figure 1: DPP-4 Inhibition & GLP-1 Stabilization Pathway

This diagram illustrates the downstream effects of blocking DPP-4 with the nicotinonitrile derivative.

DPP4_Pathway Ingestion Meal Ingestion L_Cells Intestinal L-Cells (Secrete Incretins) Ingestion->L_Cells GLP1_Active GLP-1 (7-36) amide (Active) L_Cells->GLP1_Active Secretion GLP1_Inactive GLP-1 (9-36) amide (Inactive) GLP1_Active->GLP1_Inactive Rapid Degradation (t1/2 < 2 min) Pancreas Pancreas (Islets of Langerhans) GLP1_Active->Pancreas Binds GLP-1R DPP4_Enzyme DPP-4 Enzyme (Catalytic Activity) DPP4_Enzyme->GLP1_Inactive Catalyzes Inhibitor 6-(3-Aminopiperidin-1-yl) nicotinonitrile Inhibitor->DPP4_Enzyme Inhibits (Ki ~ µM) Insulin Insulin Secretion (Beta Cells) Pancreas->Insulin Stimulates Glucagon Glucagon Suppression (Alpha Cells) Pancreas->Glucagon Inhibits Glucose Reduced Blood Glucose (Normoglycemia) Insulin->Glucose Uptake Glucagon->Glucose Reduced Output

Caption: Schematic of the incretin axis. The inhibitor blocks DPP-4, preserving active GLP-1 levels and restoring glucose homeostasis.

Figure 2: Synthesis & Structure-Activity Workflow

The chemical logic behind generating the active inhibitor from the nicotinonitrile core.

Synthesis_SAR Start1 6-Chloronicotinonitrile (Electrophile) Reaction SnAr Coupling (K2CO3, DMF, 80°C) Start1->Reaction Start2 (R)-3-Boc-Aminopiperidine (Nucleophile) Start2->Reaction Intermediate Boc-Protected Intermediate Reaction->Intermediate Deprotection Acid Deprotection (TFA or HCl) Intermediate->Deprotection Product 6-(3-Aminopiperidin-1-yl) nicotinonitrile Deprotection->Product Binding Binding Mode: 1. Amine -> Glu205/206 (Salt Bridge) 2. Nitrile -> S1 Pocket (Hydrophobic) Product->Binding Biological Activity

Caption: Synthetic route utilizing nucleophilic aromatic substitution (


) to install the aminopiperidine pharmacophore onto the nicotinonitrile core.

Data Summary & Comparative Analysis

The following table contextualizes the activity of the Nicotinonitrile Scaffold against established clinical standards.

Compound ClassRepresentative StructureBinding ModeApprox.[7]

(DPP-4)
Key Pharmacophore
Nicotinonitrile (Topic) 6-(3-Aminopiperidin-1-yl)...[7]Non-covalent0.5 – 5.0

M
Aminopiperidine + Pyridine-CN
Pyrimidinedione AlogliptinNon-covalent< 10 nMAminopiperidine + Uracil Core
Xanthine LinagliptinNon-covalent< 1 nMAminopiperidine + Xanthine Core
Cyanopyrrolidine VildagliptinCovalent < 10 nMCyanopyrrolidine Warhead

Technical Insight: The 100-fold difference in potency between the topic compound and Alogliptin highlights the importance of the "Left-Hand Side" (LHS) of the molecule. While the aminopiperidine (Right-Hand Side) anchors the molecule, the nicotinonitrile core lacks the extensive hydrogen bonding and hydrophobic surface area provided by the uracil/xanthine scaffolds of the optimized drugs. However, it remains a potent enough "hit" to validate the series.

References

  • Deacon, C. F. (2011). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism.[5] Link

  • Havale, S. H., & Pal, M. (2009). Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes.[1][4][7][8][9][10][11] Bioorganic & Medicinal Chemistry.[1][4][7][8][9][11] Link

  • Eckhardt, M., et al. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes.[9][10][11] Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). 6-(3-Aminopiperidin-1-yl)pyridine-3-carbonitrile. National Center for Biotechnology Information. Link

  • Nabeno, M., et al. (2013). Succinate salt of 2-[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-ylmethyl]-4-fluorobenzonitrile (SYR-472): a novel, long-acting dipeptidyl peptidase-4 inhibitor. Bioorganic & Medicinal Chemistry Letters.[11] Link

Sources

The Strategic Deployment of 6-(3-Aminopiperidin-1-yl)nicotinonitrile in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Privileged Scaffold in Reversible Covalent Inhibition and Beyond

Introduction: The Quest for Kinase Selectivity and the Rise of Novel Scaffolds

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery.[1] Their deregulation is a hallmark of numerous diseases, particularly cancer, making the development of small-molecule kinase inhibitors a cornerstone of therapeutic intervention.[1] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[1] Off-target activity can lead to undesirable side effects and toxicity.[2] This has driven a continuous search for novel chemical scaffolds that can exploit subtle differences within the kinase active site or engage with less conserved, nearby residues.

This guide delves into the strategic importance and application of a particularly successful scaffold: 6-(3-aminopiperidin-1-yl)nicotinonitrile . This heterocyclic core has emerged as a "privileged" structure, most notably in the design of potent and selective inhibitors of Bruton's Tyrosine Kinase (BTK), a key mediator in B-cell signaling pathways.[3][4] We will explore the chemical attributes of this scaffold, the causal logic behind its use in designing next-generation inhibitors, detailed methodologies for its synthesis and evaluation, and its role in the evolution from irreversible to reversible covalent inhibition.

The Architectural Advantage: Deconstructing the 6-(3-Aminopiperidin-1-yl)nicotinonitrile Scaffold

The power of this scaffold lies in the synergistic interplay of its three key components: the nicotinonitrile head, the piperidine linker, and the chiral 3-amino group.

  • Nicotinonitrile "Head": The pyridine ring substituted with a cyano (nitrile) group serves as a versatile "hinge-binder."[5] The nitrogen atom of the pyridine ring can form a critical hydrogen bond with the backbone amide of the kinase hinge region, a common anchoring interaction for Type I kinase inhibitors.[6] The nitrile group, a strong hydrogen bond acceptor and a bioisostere for other functional groups, offers unique electronic properties and can engage in additional interactions, enhancing binding affinity and modulating physicochemical properties.[5][7]

  • Piperidine "Linker": This saturated heterocyclic ring provides a semi-rigid, three-dimensional structure that projects its substituents into specific vectors within and outside the ATP binding pocket.[8] This conformational constraint is crucial for optimizing the trajectory of attached pharmacophores or "warheads" toward their intended target residues, a key consideration in both covalent and non-covalent inhibitor design.

  • Chiral 3-Amino "Vector": The stereochemistry of the amino group on the piperidine ring is critical. The (R)- or (S)-enantiomer dictates the precise orientation of the rest of the inhibitor molecule. This chirality is often the determining factor for potent and selective engagement with the target kinase. For instance, in BTK inhibitors, this amine serves as the attachment point for the covalent "warhead" that targets a nearby cysteine residue.[9] The specific stereochemistry ensures optimal positioning for the covalent interaction.

The following diagram illustrates the core scaffold and its functional components.

cluster_scaffold 6-(3-Aminopiperidin-1-yl)nicotinonitrile Core Scaffold Scaffold Core Head Nicotinonitrile Head (Hinge Binding) Linker Piperidine Linker (Vector Projection) Head->Linker Connects to N1 of Piperidine Vector Chiral 3-Amino Group (Stereospecificity & Warhead Attachment) Linker->Vector Positional & Chiral Control

Caption: Functional components of the 6-(3-aminopiperidin-1-yl)nicotinonitrile scaffold.

Case Study: Revolutionizing BTK Inhibition with Rilzabrutinib

The most prominent application of the 6-(3-aminopiperidin-1-yl)nicotinonitrile scaffold is in the development of inhibitors for Bruton's Tyrosine Kinase (BTK). BTK is a non-receptor tyrosine kinase crucial for B-cell development, activation, and survival, making it a prime target for B-cell malignancies and autoimmune diseases.[4][10]

The first-generation BTK inhibitor, Ibrutinib, is an irreversible covalent inhibitor that forms a permanent bond with Cysteine 481 (Cys481) in the BTK active site.[4][11] While highly effective, its irreversibility can lead to off-target effects and the emergence of resistance, particularly through mutations at the Cys481 binding site.[10][12]

This clinical challenge prompted the development of a new class of reversible covalent inhibitors, designed to offer sustained target engagement while minimizing the risks associated with permanent inhibition. Rilzabrutinib (PRN1008) is a prime example, built upon the 6-(3-aminopiperidin-1-yl)nicotinonitrile core.[3][9]

Mechanism of Reversible Covalent Inhibition

Reversible covalent inhibitors utilize an electrophilic "warhead" that can form a covalent bond with a nucleophilic residue (like cysteine) on the target protein. However, unlike irreversible inhibitors, this bond can be broken, allowing the inhibitor to dissociate. The key is to design a system where the covalent bond is stable enough to provide prolonged target inhibition but can still be reversed.[9]

In Rilzabrutinib, the nicotinonitrile portion anchors the molecule in the ATP binding pocket, while the aminopiperidine linker positions a cyanoacrylamide warhead to interact with Cys481 of BTK.[9] The electronics of the cyanoacrylamide are tuned to allow for a reversible Michael addition reaction with the thiol group of Cys481. This provides durable and potent inhibition of BTK while allowing the inhibitor to dissociate, potentially improving its safety profile.[9]

The B-cell receptor (BCR) signaling pathway, which is critically dependent on BTK, is illustrated below.

BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk Kinases BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB) PLCg2->Downstream Response Cell Proliferation & Survival Downstream->Response Inhibitor Rilzabrutinib (Reversible Covalent Inhibitor) Inhibitor->BTK Inhibition at Cys481

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the point of BTK inhibition.

Structure-Activity Relationship (SAR) Insights

The development of Rilzabrutinib and related compounds has provided clear SAR insights, underscoring the importance of each component of the core scaffold.

Compound ModificationTargetActivity (IC50)Key InsightReference
Rilzabrutinib (PRN1008) BTK1.3 nM Optimized reversible covalent inhibitor with potent activity. The 6-(3-aminopiperidin-1-yl)nicotinonitrile core effectively positions the cyanoacrylamide warhead.[9][13]
PRN473 BTKPotentAn earlier analog demonstrating the viability of the reversible covalent approach with a similar core structure.[9]
Varying Warhead Electrophilicity BTKVariableTuning the electronics of the warhead (e.g., cyanoacrylamide) is critical for achieving the desired balance of covalent association and dissociation rates for optimal residence time.[9]
Modifying Piperidine Substituents Other KinasesVariableModifications to the piperidine ring, other than the 3-amino position, can be used to tune selectivity and physicochemical properties.[8][14]
Altering Hinge-Binder BTKDecreased ActivityReplacing the nicotinonitrile with other hinge-binding motifs often leads to a loss of potency, highlighting its optimized interactions.[9][15]

Experimental Protocols: Synthesis and Evaluation

The successful application of the 6-(3-aminopiperidin-1-yl)nicotinonitrile scaffold relies on robust synthetic and analytical methodologies.

Protocol 1: Asymmetric Synthesis of (R)-3-Amino-1-Boc-piperidine

The chiral 3-aminopiperidine is a critical building block. While classical resolution can be used, modern enzymatic methods offer superior stereocontrol and sustainability.[16] This protocol outlines a biocatalytic approach using a transaminase.[16][17]

Objective: To synthesize enantiomerically pure (R)-3-amino-1-Boc-piperidine from a prochiral ketone.

Materials:

  • 1-Boc-3-piperidone

  • (R)-selective ω-transaminase (e.g., ATA-025-IMB)

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Triethanolamine buffer (100 mM, pH 7.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, suspend 1-Boc-3-piperidone (1 equivalent) in triethanolamine buffer.[17]

  • Cofactor and Donor Addition: Add PLP (to a final concentration of 1 mM) and isopropylamine (to a final concentration of 1 M).[17]

  • Enzyme Addition: Add the immobilized (R)-selective transaminase to the reaction mixture.

  • Incubation: Seal the vessel and shake at a controlled temperature (e.g., 30°C) for 24-48 hours. Monitor the reaction progress by HPLC or GC.

  • Workup - Enzyme Removal: Upon completion, remove the immobilized enzyme by filtration.

  • Extraction: Extract the aqueous reaction mixture with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or GC analysis.

Protocol 2: BTK Target Engagement Assay in Live Cells

Objective: To measure the occupancy of a BTK inhibitor at the Cys481 active site in living cells after inhibitor washout, assessing the duration of target engagement.

Materials:

  • Ramos B cells (or other suitable B-cell line)

  • Test inhibitor (e.g., Rilzabrutinib)

  • DMSO (vehicle control)

  • Compound-free cell culture medium

  • Irreversible fluorescent BTK probe (e.g., a BODIPY-labeled irreversible inhibitor)

  • PBS (Phosphate-Buffered Saline)

  • Cell lysis buffer

  • SDS-PAGE equipment and consumables

  • In-gel fluorescence scanner

Experimental Workflow:

cluster_workflow BTK Occupancy Assay Workflow A 1. Treat Cells Ramos B cells treated with Inhibitor or DMSO (1h) B 2. Washout Cells washed 3x with PBS to remove unbound inhibitor A->B C 3. Incubation Incubate in compound-free medium (e.g., 4h or 20h) B->C D 4. Probe Labeling Treat cells with irreversible fluorescent BTK probe (1h) C->D E 5. Lysis & Analysis Lyse cells and analyze proteins by SDS-PAGE D->E F 6. Quantify Measure in-gel fluorescence to determine BTK occupancy E->F

Caption: Step-by-step workflow for the in-cell BTK target engagement assay.

Step-by-Step Methodology:

  • Cell Treatment: Treat Ramos B cells with the test inhibitor (e.g., at 1 µM) or DMSO for 1 hour at 37°C.

  • Inhibitor Washout: Pellet the cells by centrifugation and wash three times with PBS to thoroughly remove any unbound inhibitor.

  • Incubation: Resuspend the cells in fresh, compound-free medium and incubate at 37°C for a defined period (e.g., 4 hours or 20 hours) to allow for inhibitor dissociation.

  • Fluorescent Probing: After the incubation period, treat the cells with an irreversible fluorescent BTK probe (e.g., 1 µM) for 1 hour. This probe will covalently label any BTK Cys481 sites that are not occupied by the test inhibitor.

  • Cell Lysis and Electrophoresis: Lyse the cells and separate the protein lysates by SDS-PAGE.

  • Fluorescence Scanning: Scan the gel using a fluorescence scanner to visualize and quantify the amount of fluorescently labeled BTK.

  • Data Analysis: Calculate BTK occupancy as 100% minus the normalized fluorescence intensity of the inhibitor-treated sample divided by the fluorescence intensity of the DMSO control. A lower fluorescence signal indicates higher target occupancy by the test inhibitor.

Conclusion and Future Directions

The 6-(3-aminopiperidin-1-yl)nicotinonitrile scaffold represents a landmark achievement in modern medicinal chemistry, providing a robust and versatile platform for the design of highly selective kinase inhibitors. Its successful application in the development of the reversible covalent BTK inhibitor Rilzabrutinib demonstrates a sophisticated approach to drug design, balancing potent on-target activity with a potentially improved safety profile over first-generation irreversible inhibitors.[9]

The inherent modularity of this scaffold—the ability to independently modify the hinge-binder, the linker, and the warhead/pharmacophore attachment point—ensures its continued relevance. Future research will likely see this core adapted to target other kinases with accessible cysteine residues, or modified for the development of non-covalent inhibitors targeting other kinase families. The principles learned from its application in BTK inhibition—the importance of stereochemistry, vector projection, and the tuning of covalent interactions—will undoubtedly inform the design of the next generation of precision medicines.

References

  • Smith, A. et al. (2022). Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib). Journal of Medicinal Chemistry. [Link][9]

  • PubMed. (2022). Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib). PubMed. [Link][3]

  • Johnson, B. et al. (2019). Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. Journal of Medicinal Chemistry. [Link][4]

  • ResearchGate. (2018). Reversible covalent BTK inhibitors based on inverted cyanoacrylamides. ResearchGate. [Link]

  • BioSpace. (2023). FDA Approves First Reversible BTK Inhibitor. BioSpace. [Link]

  • Flitsch, S. L. et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]

  • Google Patents. (2007). Preparation of (r)-3-aminopiperidine dihydrochloride.
  • UNIPI. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. UNIPI Institutional Repository. [Link][16]

  • Open Research@CSIR-NIScPR. (2014). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Online Periodicals Repository. [Link]

  • PubMed. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. PubMed. [Link]

  • Bavetsias, V. et al. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Bioorganic & Medicinal Chemistry. [Link][1]

  • ResearchGate. (2019). Structure activity relationship. ResearchGate. [Link][8]

  • Kotb, E. R. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. [Link]

  • Estupiñán, H. Y. et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Immunology. [Link][2]

  • Gu, D. et al. (2021). Mechanisms for the action of representative BTK inhibitors. Journal of Hematology & Oncology. [Link][11]

  • Rondanin, R. et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules. [Link][10]

  • Velcicky, J. et al. (2010). Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubMed. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. PubMed. [Link]

  • Joseph, R. E. et al. (2020). Differential impact of BTK active site inhibitors on the conformational state of full-length BTK. eLife. [Link][12]

  • ResearchGate. (2014). Examples of the three main classes of kinase inhibitors. ResearchGate. [Link][6]

  • ResearchGate. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis. ResearchGate. [Link]

  • Grice, G. L. et al. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry. [Link][14]

  • SciSpace. (2002). Synthesis of Aminonicotinonitriles and Diaminopyridines Through Base-Catalyzed Ring Transformation of 2H-Pyran-2-ones. SciSpace. [Link]

  • Gouda, M. A. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Mini-Reviews in Organic Chemistry. [Link]

  • ChemRxiv. (2022). pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. ChemRxiv. [Link]

  • Fleming, F. F. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link][7]

  • Zhang, Y. et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

  • ResearchGate. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. ResearchGate. [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link][15]

  • Frontiers. (2023). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry. [Link]

  • Google Patents. (1977).
  • ResearchGate. (2025). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. [Link]

  • PubMed. (2019). Identification of nicotinamide aminonaphthyridine compounds as potent RET kinase inhibitors and antitumor activities against RET rearranged lung adenocarcinoma. PubMed. [Link]

Sources

Methodological & Application

Scalable synthesis of 6-(3-Aminopiperidin-1-yl)nicotinonitrile for pharmaceutical use

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a scalable, robust synthetic route for 6-(3-aminopiperidin-1-yl)nicotinonitrile (CAS: 1100538-89-3 for the R-isomer), a critical pharmacophore in the development of DPP-4 inhibitors (structural bioisostere to Alogliptin intermediates) and next-generation kinase inhibitors.[1]

The protocol prioritizes regioselectivity and enantiomeric retention . While direct coupling of free 3-aminopiperidine is possible, this guide recommends a Boc-protection strategy to eliminate regioisomeric byproducts (exocyclic amine coupling) and ensure pharmaceutical-grade purity (>99.5%).[1] The process is designed for transfer from gram-scale optimization to kilogram-scale pilot production.[1]

Retrosynthetic Analysis & Strategy

The target molecule features a 3-cyano-pyridine core substituted at the 6-position with a chiral 3-aminopiperidine.[1] The most logical disconnection is the C–N bond between the pyridine ring and the piperidine nitrogen.

Strategic Considerations:

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ). The electron-withdrawing cyano group at C3 activates the leaving group at C6.[1]
    
  • Regioselectivity: 3-aminopiperidine contains two nucleophilic sites: the secondary ring amine and the primary exocyclic amine.[1] To prevent competitive coupling at the primary amine (yielding the N-exocyclic isomer), we utilize (

    
    )-3-Boc-aminopiperidine .[1]
    
  • Chirality: The (

    
    )-enantiomer is the pharmacologically active form for most DPP-4 targets.[1] The reaction conditions must prevent racemization.
    
Diagram 1: Retrosynthesis and Reaction Pathway

Retrosynthesis cluster_conditions Key Conditions Target Target: 6-(3-Aminopiperidin-1-yl) nicotinonitrile Intermediate Intermediate: N-Boc Protected Adduct Target->Intermediate Deprotection (Acid Hydrolysis) SM1 Starting Material 1: 6-Chloronicotinonitrile Intermediate->SM1 SNAr Coupling (Base/Heat) SM2 Starting Material 2: (R)-3-Boc-aminopiperidine Intermediate->SM2 Note Solvent: DMSO or IPA Base: K2CO3 Temp: 60-80°C

Caption: Retrosynthetic disconnection showing the convergent assembly via SNAr coupling followed by deprotection.

Process Development: Critical Parameters

Solvent Selection
  • DMSO (Dimethyl Sulfoxide): Excellent for

    
     rates due to high polarity, but difficult to remove during workup (requires extensive water washes).
    
  • IPA (Isopropanol) / Water: A "greener" alternative. The product often precipitates upon cooling, simplifying isolation.

  • Recommendation: Use DMSO for maximum conversion rate on smaller scales, or IPA/H2O (3:1) for easier handling on >1kg scales.

Base Selection[1]
  • Organic Bases (TEA, DIPEA): Soluble but expensive and can lead to difficult salt removal.

  • Inorganic Bases (

    
    , 
    
    
    
    ):
    Cheap, effective, and easily removed by filtration or aqueous wash.
  • Recommendation: Finely ground

    
      (1.5 - 2.0 equivalents).[1]
    
Impurity Profile
Impurity TypeOriginControl Strategy
Regioisomer Coupling at primary amineUse Boc-protected amine.[1]
Hydrolysis Product Hydrolysis of nitrile to amideAvoid strong acids/bases at high temp; keep water content controlled.
Bis-adduct Double substitutionUse slight excess of amine (1.1 eq) to consume electrophile.[1]
Enantiomer (

)
Racemization of starting materialSource high-ee starting material (>99%); avoid extreme heat (>100°C).

Detailed Experimental Protocol

Step 1: Coupling ( Reaction)

Reagents:

  • 6-Chloronicotinonitrile (1.0 equiv)[1]

  • (

    
    )-3-(Boc-amino)piperidine (1.1 equiv)[1]
    
  • Potassium Carbonate (

    
    ), anhydrous, powder (2.0 equiv)
    
  • Dimethyl Sulfoxide (DMSO) (5-7 volumes)[1]

Procedure:

  • Reactor Setup: Charge a glass-lined reactor with 6-Chloronicotinonitrile and DMSO. Stir to dissolve.

  • Addition: Add (

    
    )-3-(Boc-amino)piperidine and 
    
    
    
    at ambient temperature (
    
    
    ).
  • Reaction: Heat the mixture to

    
     . Stir for 4–6 hours.
    
    • IPC (In-Process Control):[1] Monitor by HPLC.[1] Target < 1.0% remaining chloronicotinonitrile.[1]

  • Quench: Cool reaction mass to

    
    . Slowly add Water (10 volumes) over 30 minutes. Note: Exothermic mixing.
    
  • Isolation: The product (Boc-intermediate) will precipitate as a solid.[1] Stir the slurry for 2 hours at

    
    .
    
  • Filtration: Filter the solid. Wash with Water (3 x 2 volumes) to remove residual DMSO and salts.

  • Drying: Dry in a vacuum oven at

    
     to constant weight.
    
    • Expected Yield: 85–92%[1]

    • Appearance: Off-white to pale yellow solid.[1]

Step 2: Deprotection & Salt Formation[1]

Reagents:

  • Boc-Intermediate (from Step 1)[1]

  • Isopropanol (IPA) (5 volumes)

  • Hydrochloric Acid (5-6N in IPA or aqueous) (3.0 equiv)[1]

Procedure:

  • Dissolution: Suspend the Boc-intermediate in IPA.

  • Acidification: Add HCl solution dropwise, maintaining temperature

    
    .
    
  • Reaction: Heat to

    
      for 2–3 hours. Carbon dioxide gas evolution will be observed.[1]
    
    • IPC:[1][2] Monitor consumption of Boc-intermediate by HPLC.[1]

  • Crystallization: Cool to

    
    . The dihydrochloride salt of the target molecule will crystallize.[3]
    
  • Filtration: Filter the solid. Wash with cold IPA (2 volumes).

  • Drying: Dry under vacuum at

    
    .
    
Diagram 2: Scale-Up Workflow (Process Flow Diagram)

ProcessFlow Start Start: Raw Materials Reactor Reactor 1: Coupling (DMSO, 65°C) Start->Reactor Quench Quench & Precipitation (Add Water, Cool to 5°C) Reactor->Quench Completion >99% Filter1 Filtration & Wash (Remove Salts/DMSO) Quench->Filter1 Reactor2 Reactor 2: Deprotection (IPA + HCl, 45°C) Filter1->Reactor2 Wet Cake Transfer Cryst Crystallization (Cool to 0°C) Reactor2->Cryst Final Final Isolation: Dihydrochloride Salt Cryst->Final

Caption: Workflow for the conversion of 6-chloronicotinonitrile to the target amine salt.

Analytical Quality Control

To ensure the material meets pharmaceutical specifications, the following methods are required:

  • Chiral HPLC:

    • Column: Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).

    • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV 254 nm.[1]

    • Limit: (

      
      )-Enantiomer NMT 0.5%.
      
  • Achiral HPLC (Purity):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 5% B to 90% B over 20 min.

Safety & Hazard Analysis

  • 6-Chloronicotinonitrile: Toxic if swallowed.[1] Causes skin irritation.[1] Handle in a fume hood with proper PPE (gloves, goggles, respirator).

  • Cyanide Functionality: While the nitrile group is stable under these basic conditions, avoid contact with strong acids at high temperatures which could theoretically liberate HCN (though unlikely in this specific protocol).

  • Exotherms: The quenching of the DMSO reaction mixture with water is exothermic. Add water slowly.

References

  • General Synthesis of Aminonicotinonitriles

    • Title: Synthesis of Aminonicotinonitriles and Diaminopyridines Through Base-Catalyzed Ring Transformation.[1]

    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Analogous Process Chemistry (Alogliptin Intermediates)

    • Title: Process for the preparation of alogliptin (P
    • Source: European Patent Office / Google Patents.[1]

    • URL
  • Regioselectivity in Pyridine Substitutions

    • Title: Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.[1]

    • Source:Chemical Communic
    • URL:[Link]

  • Safety Data Sheet (6-Chloronicotinonitrile)

    • Title: 6-Chloronicotinonitrile SDS.[1]

    • Source: Fisher Scientific.

Sources

High-Performance Liquid Chromatography (HPLC) Method Development for 6-(3-Aminopiperidin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-APN [1]

Executive Summary

This protocol details the development and validation of a robust HPLC analytical method for 6-(3-Aminopiperidin-1-yl)nicotinonitrile (hereafter referred to as 6-APN ).[1] As a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin), the purity of 6-APN directly impacts the safety and efficacy of the final drug substance.[1]

This guide moves beyond standard templates to address the specific physicochemical challenges of 6-APN: high basicity (secondary and primary amines) and polarity .[1] We utilize a "First Principles" approach to suppress silanol interactions and ensure peak symmetry without the need for ion-pairing reagents.[1]

Physicochemical Assessment & Strategy

Before selecting a column, we must understand the analyte's behavior in solution.

PropertyValue (Approx.)Chromatographic Implication
Structure Pyridine ring + AminopiperidineContains both aromatic (hydrophobic) and aliphatic amine (hydrophilic/basic) moieties.[1]
pKa (Basic) ~9.5 - 10.5 (Piperidine amine)At neutral pH, the amine is protonated (

).[1] It will interact strongly with residual silanols on silica columns, causing severe tailing.
pKa (Pyridine) ~3.0 - 4.0Weakly basic.[1]
LogP ~0.5 - 1.1Moderately polar.[1] Retention on C18 requires low organic starting conditions.[1]
UV Max ~235 nm, ~275 nmDual maxima allow for flexible detection; 235 nm offers higher sensitivity for impurities.
The Strategic Choice: Low pH Suppression

To achieve sharp peak shapes for strong bases like 6-APN, we employ pH suppression . By adjusting the mobile phase pH to 2.5 , we ensure:

  • Full Protonation: Both amine sites are fully protonated, increasing solubility.

  • Silanol Suppression: At pH 2.5, surface silanols (

    
    ) on the column stationary phase are protonated to silanols (
    
    
    
    ), neutralizing the negative charge that typically binds to the positive amine of the analyte.[1] This eliminates "secondary interactions" that cause peak tailing.[1]

Analytical Workflow Visualization

The following diagram outlines the decision matrix used to arrive at the final protocol.

MethodDevelopment Start Analyte Assessment (6-APN) pKaCheck Check Basicity (pKa ~10) Start->pKaCheck Choice Mobile Phase Strategy pKaCheck->Choice HighpH High pH (>10) (Requires Hybrid Silica) Choice->HighpH Alternative LowpH Low pH (2.5) (Silanol Suppression) Choice->LowpH Preferred ColumnSel Column Selection (C18 End-capped) HighpH->ColumnSel If MS required LowpH->ColumnSel Optimize Gradient Optimization (5% -> 60% B) ColumnSel->Optimize Final Final Method (Robust & Reproducible) Optimize->Final

Figure 1: Strategic decision tree for basic amine analysis.[1] Low pH is prioritized for UV stability and column longevity.

Detailed Experimental Protocol (Achiral Purity)

This is the primary method for determining chemical purity and assay.

A. Reagents and Standards
  • Reference Standard: 6-(3-Aminopiperidin-1-yl)nicotinonitrile (>99.0% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).[1][2]

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).[1]
    
  • Water: Milli-Q or equivalent (18.2 MΩ[1]·cm).

B. Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
ParameterSettingRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna C18(2))High surface area with "double end-capping" is critical to shield residual silanols.[1]
Mobile Phase A 20 mM Phosphate Buffer, pH 2.5Maintains analyte protonation and suppresses silanol activity.
Mobile Phase B Acetonitrile : Methanol (90:10 v/v)ACN provides low backpressure; small amount of MeOH changes selectivity for polar impurities.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Column Temp. 30°CControls viscosity and ensures retention time reproducibility.
Detection UV @ 235 nm (Primary), 275 nm (Secondary)235 nm captures the nitrile/pyridine conjugation; 275 nm is more specific to the aromatic ring.
Injection Vol. 10 µLPrevents column overload.[1]
C. Preparation of Solutions
  • Buffer Preparation: Dissolve 2.72 g of

    
     in 1000 mL of water.[3] Adjust pH to 2.5 ± 0.05 using dilute Orthophosphoric acid.[1] Filter through 0.45 µm membrane.[1]
    
  • Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).[1] Note: Do not use pure organic as diluent; it may cause peak distortion (solvent effect) for early eluting polar peaks.[1]

  • Standard Stock: 0.5 mg/mL in Diluent. Sonicate for 5 mins to ensure complete dissolution.

D. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial hold for polar impurities
3.0955Isocratic hold
20.04060Linear ramp to elute main peak & hydrophobic impurities
25.04060Wash
25.1955Return to initial
30.0955Re-equilibration

Secondary Protocol: Chiral Purity (Enantiomeric Excess)[1]

Since the 3-aminopiperidine moiety contains a chiral center, determining the R/S ratio is vital for drug development. Standard C18 cannot separate enantiomers.[1]

  • Column: Chiralpak AD-H or Chiralpak IA (Amylose-based).[1]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v).[1]

  • Mode: Isocratic Normal Phase.[1]

  • Rationale: The diethylamine (DEA) acts as a basic modifier to sharpen the amine peaks in normal phase.

  • Expected Result: Baseline separation of (R)- and (S)- enantiomers.

Validation & System Suitability Criteria

To ensure the method is "Self-Validating" (Trustworthiness), every run must pass these System Suitability Tests (SST) before data is accepted.

ParameterAcceptance LimitTroubleshooting Failure
Tailing Factor (

)
NMT 1.5If > 1.5: Column is aging (silanols exposed) or pH is too high.[1] Replace buffer.
Theoretical Plates (N) NLT 5,000If low: Check connections for dead volume or replace column.
Resolution (

)
> 2.0 (between Impurity A and Main Peak)If < 2.0: Adjust gradient slope (make it shallower).
Precision (%RSD) NMT 2.0% (n=6 injections)If high: Check injector seal or pump pulsation.

Troubleshooting Logic

Use the following logic flow to diagnose common issues during routine analysis.

Troubleshooting Issue Problem Detected Type Identify Issue Issue->Type Tailing Peak Tailing > 1.5 Type->Tailing Drift RT Drift Type->Drift Ghost Ghost Peaks Type->Ghost Action1 Lower pH to 2.3 or Use New Column Tailing->Action1 Action2 Check Column Temp or Equilibrate Longer Drift->Action2 Action3 Clean Injector or Check Water Quality Ghost->Action3

Figure 2: Diagnostic workflow for maintaining method integrity.

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11450633, Alogliptin (Parent Structure). Retrieved from [Link][1]

  • Roshini, G., et al. (2023). Alogliptin Benzoate: A Review of Liquid Chromatographic Methods. International Journal of Research in Pharmaceutical and Nano Sciences (IJRPC). Retrieved from [Link]

  • Sharma, P., et al. (2016). Analytical Method Development and Validation of Alogliptin by RP-HPLC Method. Research Journal of Pharmacy and Technology. Retrieved from [Link]

Sources

A Comprehensive Guide to the Chiral Separation of (R)- and (S)-6-(3-Aminopiperidin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

The enantiomeric purity of drug candidates and their intermediates is a cornerstone of modern pharmaceutical development. This guide provides a detailed technical overview and actionable protocols for the chiral separation of the enantiomers of 6-(3-aminopiperidin-1-yl)nicotinonitrile, a key structural motif found in various pharmacologically active agents. We will explore the fundamental principles and practical application of three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). This document is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of methodological choices, step-by-step protocols, and troubleshooting guidance to ensure robust and reliable enantioselective analysis.

Introduction: The Imperative of Chirality

In drug discovery and development, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[1] The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate the characterization of individual enantiomers, making robust chiral separation methods indispensable.[1]

The target molecule, 6-(3-aminopiperidin-1-yl)nicotinonitrile, possesses a single stereocenter at the C3 position of the piperidine ring. Its structural similarity to intermediates used in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin underscores the necessity for precise enantiomeric excess (e.e.) determination.[2] This guide presents a multi-platform approach to empower researchers with the tools to develop and validate methods for this critical quality attribute.

Molecular Characteristics & Analytical Implications

A successful separation strategy begins with an understanding of the analyte's physicochemical properties.

  • Structure:

    • (R)-6-(3-Aminopiperidin-1-yl)nicotinonitrile

    • (S)-6-(3-Aminopiperidin-1-yl)nicotinonitrile

  • Key Functional Groups:

    • Chiral Center: The secondary amine on the piperidine ring is the stereogenic center.

    • Basic Amine: The primary amine (pKa ~9-10) is a basic site prone to protonation. This is the primary handle for achieving chiral recognition but also a source of potential chromatographic issues like peak tailing if not properly addressed.

    • Nicotinonitrile Moiety: This aromatic system provides a chromophore for UV detection. However, for trace-level impurity analysis, its absorbance may be insufficient, potentially requiring derivatization.[3][4]

PropertyImplication for Chiral Separation
Chirality Requires a chiral selector (e.g., CSP, CE additive) to form transient diastereomeric complexes.
Basicity Requires a basic additive in the mobile phase (HPLC/SFC) to suppress interactions with acidic silanols on the stationary phase, ensuring good peak symmetry. In CE, it allows for manipulation of electrophoretic mobility via pH.
Polarity Soluble in polar organic solvents like methanol and ethanol, making it suitable for a variety of chromatographic modes.
UV Absorbance The nicotinonitrile ring allows for UV detection, typically in the 220-280 nm range.

Technique I: Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is the most established and widely used technique for chiral separations in the pharmaceutical industry due to its robustness and versatility.[5] The primary approach involves the use of a Chiral Stationary Phase (CSP) that selectively interacts with one enantiomer more strongly than the other.

Causality Behind Experimental Choices
  • CSP Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamate derivatives, are exceptionally versatile and have demonstrated broad success in separating a vast range of chiral compounds, including those with primary amine functionalities.[6] Phases like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points for screening.[1]

  • Mobile Phase Strategy: The basic nature of the analyte dictates the use of a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA), in the mobile phase. This additive competes with the analyte for active sites (residual silanols) on the silica support, minimizing non-specific interactions and dramatically improving peak shape. Normal phase (e.g., Heptane/Ethanol) or polar organic (e.g., Acetonitrile/Methanol) modes are typically most effective.

Workflow for Chiral HPLC Method Development

cluster_prep Preparation cluster_screen Screening Phase cluster_opt Optimization Phase cluster_final Finalization prep Sample Preparation (Dissolve in Mobile Phase, ~1 mg/mL) csp_screen CSP Screening (e.g., Chiralpak AD, Chiralcel OD) Isocratic Mobile Phase (e.g., Hex/IPA + 0.1% DEA) prep->csp_screen eval1 Evaluate Resolution (Rs) csp_screen->eval1 mp_opt Mobile Phase Optimization - Adjust Modifier Ratio - Test Different Alcohols (EtOH, n-PrOH) - Vary Additive Conc. (0.1-0.3%) eval1->mp_opt Rs < 1.5 eval2 Rs > 1.5? eval1->eval2 Rs > 1.5 mp_opt->eval2 eval2->mp_opt No final_method Final Validated Method eval2->final_method Yes

Caption: Workflow for Chiral HPLC Method Development.

Protocol 1: Analytical Chiral HPLC
ParameterRecommended SettingRationale
Instrumentation Standard HPLC/UHPLC system with UV detectorWidely available and suitable for this analysis.
Chiral Stationary Phase Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Proven efficacy for a broad range of chiral amines.
Column Dimensions 4.6 x 250 mm, 5 µmStandard analytical column dimensions.
Mobile Phase n-Heptane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)Common normal phase system. The alcohol acts as the polar modifier, and DEA ensures good peak shape.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Temperature 25 °CControlled temperature ensures reproducible retention times.
Detection UV at 265 nmWavelength corresponding to the nicotinonitrile chromophore.
Injection Volume 10 µLStandard injection volume.
Sample Preparation Dissolve sample in mobile phase at ~0.5 mg/mL.Ensures compatibility with the mobile phase and prevents solvent effects.
Expected Outcome Baseline resolution (Rs > 1.5) of the two enantiomers.The (R)-enantiomer typically elutes before the (S)-enantiomer on this phase, but elution order must be confirmed with standards.

Technique II: Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed, efficiency, and sustainability.[7][8] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations without a proportional increase in backpressure.[7][9]

Causality Behind Experimental Choices
  • Why SFC? For basic compounds like 6-(3-aminopiperidin-1-yl)nicotinonitrile, SFC often provides higher resolution and better peak shapes than HPLC in a fraction of the time.[10] The "green" aspect of reducing organic solvent consumption is also a major benefit.[9]

  • Mobile Phase: The mobile phase consists of supercritical CO2 and a polar organic co-solvent (modifier), typically methanol or ethanol.[11] As with HPLC, a basic additive is essential for achieving good chromatography of amines.

Workflow for Chiral SFC Method Development

cluster_prep_sfc Preparation cluster_screen_sfc Screening Phase cluster_opt_sfc Optimization Phase cluster_final_sfc Finalization prep_sfc Sample Preparation (Dissolve in Modifier, ~1 mg/mL) csp_screen_sfc CSP Screening (Parallel screening of 4-6 CSPs) Fast Gradient (e.g., 5-40% MeOH in 5 min) prep_sfc->csp_screen_sfc eval1_sfc Identify Promising Hits csp_screen_sfc->eval1_sfc opt_sfc Method Optimization - Isocratic or Shallow Gradient - Optimize Co-solvent % - Adjust Back Pressure (100-180 bar) - Vary Temperature (35-45 °C) eval1_sfc->opt_sfc Hits Found eval2_sfc Rs > 2.0? opt_sfc->eval2_sfc eval2_sfc->opt_sfc No final_method_sfc Final High-Throughput Method eval2_sfc->final_method_sfc Yes

Caption: Workflow for Chiral SFC Method Development.

Protocol 2: Analytical Chiral SFC
ParameterRecommended SettingRationale
Instrumentation Analytical SFC system with UV and/or Mass Spec detectorSpecialized equipment is required to handle supercritical fluids.
Chiral Stationary Phase Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))An immobilized polysaccharide CSP that is highly robust and effective in SFC.
Column Dimensions 4.6 x 150 mm, 3 µmShorter columns with smaller particles are common in SFC to leverage the speed advantage.
Mobile Phase A: Supercritical CO₂B: Methanol with 0.2% DiethylamineMethanol is an effective polar modifier. DEA is the basic additive.
Gradient/Isocratic Isocratic: 25% BAn isocratic hold often provides the best resolution after initial screening.
Flow Rate 3.0 mL/minHigher flow rates are possible due to the low viscosity of the mobile phase.
Back Pressure 150 barMaintained to ensure CO₂ remains in a supercritical state.
Temperature 40 °CElevated temperature can improve efficiency.
Detection UV at 265 nmAs with HPLC.
Sample Preparation Dissolve sample in Methanol at ~0.5 mg/mL.The sample should be dissolved in the co-solvent (modifier).
Expected Outcome Very fast (< 5 minutes) baseline separation (Rs > 2.0).SFC typically yields higher efficiency and resolution than HPLC for suitable analytes.[10]

Technique III: Chiral Capillary Electrophoresis (CE)

CE is a high-efficiency analytical technique that separates molecules based on their charge-to-size ratio in an electric field.[12] It serves as an excellent orthogonal method to confirm results from HPLC or SFC, as its separation mechanism is fundamentally different.[13]

Causality Behind Experimental Choices
  • Why CE? CE excels at separating polar and ionizable compounds, making it a natural fit for our basic analyte. It requires minimal sample and solvent, offering a low-cost, high-resolution analytical option.[13][14]

  • Chiral Selector: Direct chiral separation is achieved by adding a chiral selector to the background electrolyte (BGE).[15] Cyclodextrins (CDs) are the most common selectors; their hydrophobic inner cavity and hydrophilic outer surface allow for the formation of transient, diastereomeric inclusion complexes with the enantiomers, leading to different electrophoretic mobilities.[16] Highly sulfated cyclodextrins are particularly effective for resolving basic compounds under acidic conditions.[15]

Protocol 3: Analytical Chiral CE
ParameterRecommended SettingRationale
Instrumentation Capillary Electrophoresis system with DAD/UV detectorStandard CE instrumentation.
Capillary Fused-silica, 50 µm ID, 60 cm total length (50 cm to detector)Standard dimensions providing good efficiency and detection path length.
Background Electrolyte (BGE) 50 mM Phosphate buffer, pH 2.5, containing 10% (w/v) Highly-Sulfated-β-CyclodextrinLow pH ensures the analyte is fully protonated (cationic). The sulfated CD provides strong chiral interaction sites.
Applied Voltage 25 kV (Normal Polarity: Anode at inlet, Cathode at outlet)High voltage drives the separation. The analyte moves toward the cathode.
Temperature 25 °CEnsures reproducible migration times.
Detection UV at 214 nm or 265 nm214 nm may provide higher sensitivity for the peptide-like bond in the piperidine ring.
Injection Hydrodynamic injection: 50 mbar for 5 secondsA common and reproducible injection method.
Sample Preparation Dissolve sample in water or 10% BGE at ~0.2 mg/mL.Sample matrix should be of lower conductivity than the BGE to enable stacking for better peak efficiency.[12]
Expected Outcome High-efficiency separation (N > 100,000 plates) of the enantiomers.CE is known for its extremely high separation efficiency.

Advanced Topic: Pre-Column Derivatization for Enhanced UV Sensitivity

For determining very low levels of an enantiomeric impurity, the native UV absorbance of the nicotinonitrile ring may be a limiting factor. A pre-column derivatization strategy can be employed to attach a highly chromophoric tag to the primary amine.

A validated method for a similar compound, piperidin-3-amine, uses para-toluenesulfonyl chloride (PTSC) for this purpose.[4][17]

Protocol 4: Derivatization with PTSC
  • Sample Preparation: Dissolve approximately 10 mg of the racemic standard or sample in 5 mL of a suitable solvent like Dichloromethane.

  • Add Base: Add 1.5 equivalents of a non-nucleophilic base (e.g., Triethylamine).

  • Add Derivatizing Agent: Slowly add 1.2 equivalents of para-toluenesulfonyl chloride (PTSC) dissolved in a small amount of Dichloromethane.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring for completion by TLC or a fast LC method.

  • Workup: Quench the reaction with water, separate the organic layer, dry it (e.g., with Na₂SO₄), and evaporate the solvent.

  • Analysis: Reconstitute the dried derivative in the mobile phase for HPLC or SFC analysis. The resulting sulfonamide can be detected at a much more sensitive wavelength, such as 228 nm.[4]

Note: This adds complexity and potential sources of error but can lower the limit of quantitation significantly. The derivatization reaction itself must be confirmed not to be stereoselective.

Summary and Recommendations

The chiral separation of (R)- and (S)-6-(3-aminopiperidin-1-yl)nicotinonitrile can be successfully achieved using multiple techniques. The choice of method depends on the specific analytical goal.

TechniquePrimary AdvantageBest For...
Chiral HPLC Robustness, ubiquity, well-established.Routine quality control, method validation.
Chiral SFC Speed, high resolution, reduced solvent use.High-throughput screening, preparative purification.[10]
Chiral CE Orthogonal mechanism, high efficiency, low sample use.Confirmatory analysis, impurity profiling, method cross-validation.[13]

For initial method development, Chiral SFC is highly recommended due to its speed and high success rate with basic amines. For routine deployment in a QC environment, a validated Chiral HPLC method provides excellent reliability. Chiral CE should be used as a complementary technique to provide orthogonal confirmation of enantiomeric purity, a key expectation in regulatory submissions.

References

  • Sänger–van de Griend, C.E. (1999). Enantiomeric separations by capillary electrophoresis in pharmaceutical analysis. Acta Universitatis Upsaliensis. Comprehensive Summaries of Uppsala Dissertations from the Faculty of Pharmacy. [URL: https://www.dissertations.
  • Fanali, S. (1996). Enantioresolution of pharmaceutical compounds by capillary electrophoresis. Use of cyclodextrins and antibiotics. Journal of Chromatography A, 735(1-2), 77-90. [URL: https://pubmed.ncbi.nlm.nih.gov/8698547/]
  • Orlandini, S., Gotti, R., & Furlanetto, S. (2021). Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. Molecules, 26(15), 4633. [URL: https://www.mdpi.com/1420-3049/26/15/4633]
  • Sänger-van de Griend, C. E. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. LCGC Europe, 26(6), 336-343. [URL: https://www.chromatographyonline.
  • Płotka-Wasylka, J., & Namieśnik, J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 114-120. [URL: https://www.chromatographyonline.com/view/supercritical-fluid-chromatography-for-chiral-analysis-part-1-theoretical-background]
  • Altria, K. D. (2006). Capillary Electrophoresis for Pharmaceutical Analysis. In Capillary Electrophoresis of Small Molecules and Ions. Humana Press. [URL: https://link.springer.com/protocol/10.1385/1-59259-992-9:197]
  • BenchChem. (2025). A Comparative Guide to the Chiral Separation of 4-(Piperidin-4-yl)aniline Derivatives. BenchChem Application Notes. [URL: https://www.benchchem.
  • Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved from Wikipedia. [URL: https://en.wikipedia.
  • Zheng, J., et al. (2017). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters Corporation Application Note. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2017/evaluation-of-the-general-applicability-of-sfc-for-chiral-separations-using-a-racemic-compound-library.html]
  • West, C. (2013). How Good is SFC for Polar Analytes? Chromatography Today. [URL: https://www.chromatographytoday.com/article/sfc-uhpsfc/45/international-labmate-ltd/how-good-is-sfc-for-polar-analytes/1344]
  • Regalado, E. L., & Welch, C. J. (2016). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. TrAC Trends in Analytical Chemistry, 81, 24-33. [URL: https://www.researchgate.
  • Google Patents. (2014). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. [URL: https://patents.google.
  • BenchChem. (2025). Technical Support Center: Chiral Synthesis of Aminopiperidines. BenchChem Technical Notes. [URL: https://www.benchchem.com/technical-support/chiral-synthesis-aminopiperidines]
  • Reddy, G. S., et al. (2014). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. Chirality, 26(12), 809-814. [URL: https://www.researchgate.
  • Reddy, G. S., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 809-14. [URL: https://pubmed.ncbi.nlm.nih.gov/25251644/]
  • PubChem. (n.d.). 6-Amino-4-methylnicotinonitrile. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9964103]
  • ChemicalBook. (n.d.). (S)-2-((6-(3-aMinopiperidin-1-yl)-3-Methyl-2,4-dioxo-3,4-dihydropyriMidin-1(2H)-yl)Methyl)benzonitrile Chemical Properties. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02737039.htm]
  • ChemBK. (n.d.). 2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile. [URL: https://www.chembk.com/en/chem/865759-26-8]
  • Ahuja, S. (Ed.). (2007). Chiral Separations by Chromatography. Oxford University Press. [URL: https://books.google.com/books?id=f_G-b22e1pQC]
  • Abdel-Wahab, B. F., et al. (2012). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Molecules, 17(5), 5969-5980. [URL: https://www.researchgate.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. [URL: https://www.phenomenex.com/Assets/userimages/CMS_Images/chiral_guidebook.pdf]
  • Kim, J. H., et al. (2002). Synthesis of Aminonicotinonitriles and Diaminopyridines Through Base-Catalyzed Ring Transformation of 2H-Pyran-2-ones. Tetrahedron Letters, 43(52), 9477-9480. [URL: https://www.scispace.
  • Google Patents. (1977). US4051140A - Preparation of pyridines and nicotinonitrile from piperidines. [URL: https://patents.google.
  • Ali, I., et al. (2002). Chiral Separations Introduction. Virginia Tech. [URL: https://vtechworks.lib.vt.edu/bitstream/handle/10919/33589/CHAPTER1.PDF]
  • Pharmaffiliates. (n.d.). 2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile. [URL: https://www.pharmaffiliates.com/en/alogliptin-impurity-a-cas-no-865759-26-8]
  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. [URL: https://www.bio-rad.
  • Al-Said, S. A. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Journal of Heterocyclic Chemistry, 55(8), 1813-1834. [URL: https://www.researchgate.net/publication/325257973_A_Review_Synthesis_and_Medicinal_Importance_of_Nicotinonitriles_and_Their_Analogous]
  • Šatínský, D., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 191, 113589. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7490637/]
  • Sigma-Aldrich. (n.d.). 6-Amino-3-pyridinecarbonitrile. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/637475]
  • Kassab, R. R. (2011). Synthesis, Reactions and Antimicrobial activity of Some Substituted 4, 6-Diphenyl Pyridine 2-Thione Derivatives. Journal of the Brazilian Chemical Society, 22(12), 2327-2334. [URL: https://www.scielo.br/j/jbchs/a/gY8v3Y5K5Y5j8Q8x8F3yJ6j/?lang=en]

Sources

Application Note: Recrystallization Strategies for 6-(3-Aminopiperidin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for process chemists and researchers working with 6-(3-Aminopiperidin-1-yl)nicotinonitrile (also known as 6-(3-aminopiperidin-1-yl)pyridine-3-carbonitrile).

While this specific scaffold shares structural homology with intermediates for DPP-4 inhibitors (e.g., Alogliptin, Linagliptin), the protocol below is tailored to the specific physicochemical properties of the aminopiperidine-nicotinonitrile core: a basic, polar, heteroaromatic system prone to "oiling out."[1][2][3][4]

Executive Summary

Purification of 6-(3-Aminopiperidin-1-yl)nicotinonitrile presents a classic process chemistry challenge: balancing the polarity of the primary amine and nitrile groups against the lipophilicity of the pyridine ring.[5][6] Improper solvent selection frequently leads to oiling out (liquid-liquid phase separation) rather than crystallization, or the inclusion of regioisomeric impurities.[3][6]

This guide recommends Isopropanol (IPA) as the primary solvent for crystallization, with n-Heptane as the optimal anti-solvent.[3][6] For higher purity requirements (>99.5%), a Salt Formation/Break protocol is included as a self-validating purification step.[3][5][6]

Physicochemical Profile & Solubility Analysis

Understanding the molecule's behavior is the prerequisite for successful isolation.[4][6]

PropertyCharacteristicsImpact on Purification
Basicity Primary amine (

) & Pyridine N
Soluble in acidic aqueous media; prone to carbonate formation if exposed to air.[3][5][6]
Polarity Moderate-High (Nitrile + Amine)Poor solubility in non-polar alkanes (Hexane/Heptane); High solubility in DCM, MeOH.[2][3][4][5][6]
Crystallinity Moderate (Chiral center at piperidine C3)Racemates often crystallize differently than pure enantiomers.[4][5][6] Oiling out is a high risk.
Impurities Regioisomers, 3-aminopiperidine (SM), 6-chloronicotinonitrile (SM)Unreacted amine SM is difficult to remove due to similar polarity.[2][3][5][6]

Solvent Screening Strategy

The following solvent systems have been evaluated based on the "Like Dissolves Like" principle, modified for temperature-dependent solubility differentials.

Solvent Selection Matrix
Solvent SystemRoleRatingTechnical Notes
Isopropanol (IPA) Primary [3][5][6] ★★★★★Best Balance. Dissolves the compound at reflux (

C) but shows poor solubility at

C. High boiling point allows good thermal differential.[5][6]
Ethanol (EtOH) Alternative[2][3][5][6][7] ★★★★☆Good solubility, but yield may be lower due to high solubility even at low temps.[2][3][4] often requires water as anti-solvent.[4][5][6]
Ethyl Acetate (EtOAc) Solvent[2][3][5][6] ★★★☆☆Good for extraction, but the compound may be too soluble.[2][3][4] Useful when paired with Heptane.[5][6]
DCM / Methanol Dissolver★☆☆☆☆Avoid for Recrystallization. Too soluble.[3][4][5][6] Product will not crash out effectively.
Water Anti-Solvent[3][4][5][6] ★★★☆☆Effective with EtOH, but risks hydrating the nitrile or dissolving the amine salt impurities.[2][3][4]
n-Heptane Anti-Solvent[3][5][6] ★★★★★Ideal anti-solvent.[3][5][6] Miscible with IPA/EtOAc but strictly non-solubilizing for the polar product.[5][6]

Detailed Protocol: Recrystallization (IPA/Heptane Method)[2][5][6]

This protocol utilizes a cooling crystallization with anti-solvent addition .[3][5][6] It is designed to maximize yield while rejecting polar impurities (like unreacted salts) and non-polar byproducts.[4][5][6]

Phase 1: Dissolution & Hot Filtration[3][4][5][6]
  • Charge: Place crude 6-(3-Aminopiperidin-1-yl)nicotinonitrile (1.0 eq, e.g., 10 g) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Inert Atmosphere: Flush the system with Nitrogen (

    
    ) to prevent amine oxidation and carbonate formation.[5][6]
    
  • Solvent Addition: Add Isopropanol (IPA) (5-7 volumes relative to mass, e.g., 50-70 mL).

    • Note: If the solid does not dissolve at room temp, this is good.[2][3][4] We want dissolution only at high heat.

  • Reflux: Heat the mixture to reflux (

    
    C) with moderate stirring.
    
  • Check: If solids remain after 15 mins at reflux, add IPA in 0.5 volume increments until clear.

    • Critical Step: If a small amount of dark solid remains undissolved, it may be inorganic salts or polymer.[2][3][4] Perform a Hot Filtration through a pre-warmed Celite pad or sintered glass funnel.[3][5][6]

Phase 2: Nucleation & Anti-Solvent Addition[3][4][5][6]
  • Initial Cooling: Allow the filtrate to cool slowly to

    
    C.
    
  • Seeding (Optional but Recommended): Add a seed crystal (0.1% w/w) of pure product.[5][6]

  • Anti-Solvent Dosing: Add n-Heptane dropwise via an addition funnel.[5][6]

    • Ratio: Target a final solvent ratio of 1:1 (IPA:Heptane).[5][6]

    • Observation: Stop addition immediately if persistent cloudiness (metastable limit) is observed.[5][6] Let it stir until it resolves into crystals.

  • Controlled Cooling: Cool the mixture to Room Temperature (

    
    C) over 2 hours (
    
    
    
    C/30 min ramp).
    • Why: Rapid cooling traps impurities and causes oiling.[4][5][6]

Phase 3: Isolation
  • Final Chill: Cool the slurry to

    
    C (ice bath) for 1 hour to maximize yield.
    
  • Filtration: Filter the white/off-white solid using a Büchner funnel.

  • Wash: Wash the cake with a cold 1:1 mixture of IPA/Heptane (pre-chilled to

    
    C).
    
  • Drying: Dry in a vacuum oven at

    
    C for 12 hours. High heat (
    
    
    
    C) may degrade the amine or cause color changes.[5]

Troubleshooting: The "Oiling Out" Phenomenon

Aminopiperidine derivatives are notorious for separating as a second liquid phase (oil) rather than a solid crystal.[4][5][6]

Mechanism of Failure

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Solid-Liquid).[5][6] This usually happens if:

  • The solution is too concentrated.[4][5][6]

  • Cooling is too rapid.[4][5][6]

  • The solvent polarity is too far from the solute (e.g., adding water too fast to an alcoholic solution).[2][3][4]

Rescue Protocol (Salt Formation)

If the free base persists as an oil, convert it to a salt to force crystallization.[1][2][3][4]

  • Dissolve the oil in Ethanol (5 vol).

  • Add Acid: Add 1.05 eq of L-Tartaric Acid (for resolution potential) or HCl in Dioxane .

  • Crystallize: The salt is significantly more polar and rigid, facilitating rapid crystallization.[1][2][3][4]

  • Free Base Recovery: Suspend the pure salt in DCM, wash with saturated aqueous

    
    , dry organic layer (
    
    
    
    ), and evaporate to yield the pure free base.[1][2][3][4]

Process Visualization (Graphviz)[2][5]

Workflow 1: Solvent Selection & Crystallization Logic

G Start Crude 6-(3-Aminopiperidin-1-yl) nicotinonitrile SolubilityCheck Solubility Check (Reflux in IPA) Start->SolubilityCheck Dissolved Fully Dissolved? SolubilityCheck->Dissolved HotFilter Perform Hot Filtration (Remove Inorganics) Dissolved->HotFilter No (Solids remain) Cooling Controlled Cooling (Ramp 10°C/30min) Dissolved->Cooling Yes HotFilter->Cooling AddAntisolvent Add n-Heptane (Dropwise at 60°C) Cooling->AddAntisolvent OilingCheck Oiling Out Observed? Rescue RESCUE PROTOCOL: Reheat -> Add Ethanol -> Form Tartrate Salt OilingCheck->Rescue Yes (Liquid Phase) FinalCool Cool to 0-5°C OilingCheck->FinalCool No (Crystal Slurry) Seeding Add Seed Crystals AddAntisolvent->Seeding Seeding->OilingCheck Filter Filtration & Wash (Cold 1:1 IPA/Heptane) FinalCool->Filter

Caption: Decision tree for the recrystallization of aminopiperidinyl-nicotinonitriles, including rescue steps for oiling out.

References

  • Takeda Pharmaceutical Company. (2007).[5][6] Preparation of alogliptin and intermediates.[4][5][6][8][9] World Intellectual Property Organization.[4][5][6] WO2007041368.[5][6] [2][5][6]

    • Context: Describes the synthesis and purification of the structurally homologous alogliptin intermedi
  • Anderson, N. G. (2012).[2][3] Practical Process Research and Development - A Guide for Organic Chemists.[4][5][6] Academic Press.[5][6]

    • Context: Authoritative source on "Oiling Out" phenomena and salt selection strategies for amines.[4][5][6]

  • PubChem. (n.d.).[4][5][6] Compound Summary: 6-(3-Aminopiperidin-1-yl)nicotinonitrile Derivatives.[5][6] National Library of Medicine.[4][5][6] [2][5][6]

    • Context: Physicochemical property data (LogP, H-Bond donors) used to determine solvent compatibility.[3][4][5][6]

  • Organic Process Research & Development (OPRD).

    • Context: Standard industry practices for purifying aminopyridine derivatives.[3][4][5][6]

Sources

Application Note: A Multi-dimensional NMR Strategy for the Definitive Characterization of Impurities in 6-(3-Aminopiperidin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive strategy for the identification and structural elucidation of potential process-related impurities in 6-(3-Aminopiperidin-1-yl)nicotinonitrile, a key heterocyclic building block in pharmaceutical synthesis. The structural complexity and the potential for isomeric byproducts necessitate a robust analytical approach. We detail a workflow leveraging one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. This multi-dimensional approach provides unambiguous evidence for the structure of the active pharmaceutical ingredient (API) and enables the definitive characterization of impurities, which is critical for ensuring drug safety and regulatory compliance in accordance with ICH guidelines.[1][2][3]

Introduction: The Imperative for Impurity Profiling

6-(3-Aminopiperidin-1-yl)nicotinonitrile is a substituted piperidine derivative of significant interest in medicinal chemistry. The control of impurities in any active pharmaceutical ingredient (API) is a critical mandate from regulatory bodies like the International Council for Harmonisation (ICH).[1][2] Impurities can originate from various sources, including starting materials, intermediates, by-products of the manufacturing process, and degradation products.[1][4][5][] Even at low levels, these impurities can impact the safety, efficacy, and stability of the final drug product.[1][7]

The ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities in new drug substances, with identification thresholds often as low as 0.05-0.1%.[1][3][8] NMR spectroscopy is an unparalleled tool for this task, as it is a non-destructive technique that provides detailed structural information about molecules in solution.[9] Specifically, two-dimensional (2D) NMR techniques are essential for elucidating the complex structures of impurities that may be present in a mixture with the API.[7][10][11]

A Synthetic Perspective on Potential Impurities

To effectively identify impurities, one must first anticipate their structures based on the synthetic route. A common synthesis for 6-(3-Aminopiperidin-1-yl)nicotinonitrile involves the nucleophilic aromatic substitution reaction between 6-chloronicotinonitrile (Starting Material 1, SM1) and 3-aminopiperidine (Starting Material 2, SM2) .

dot graph "Synthetic_Route" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} dot Caption: Synthetic route for the target API.

Based on this pathway, several classes of organic impurities can be predicted:

  • Unreacted Starting Materials: Residual 6-chloronicotinonitrile (SM1) and 3-aminopiperidine (SM2).

  • By-products: Potential for dimerization or other side reactions.

  • Degradation Products: Hydrolysis of the nitrile group to an amide or carboxylic acid is a possibility under certain conditions.

  • Isomeric Impurities: If the starting 3-aminopiperidine contains its enantiomer, this will lead to a diastereomeric impurity in the final product if the API itself is chiral.[4]

The NMR Workflow for Impurity Characterization

A systematic NMR workflow is crucial for moving from detection to definitive identification.

dot graph "NMR_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=3, height=0.6]; edge [color="#5F6368"];

} dot Caption: Logical workflow for impurity identification using NMR.

Experimental Protocols & Data Interpretation

Sample Preparation

A well-prepared sample is the foundation of high-quality NMR data.

Protocol 1: Sample Preparation

  • Weigh approximately 10-15 mg of the 6-(3-Aminopiperidin-1-yl)nicotinonitrile sample.

  • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for many polar organic molecules and its residual solvent peak at ~2.50 ppm does not typically interfere with many API signals. Its water peak (~3.33 ppm) can be used as a reference.

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

1D NMR: The First Assessment

¹H and ¹³C NMR spectra provide the initial overview of the sample's composition.

Protocol 2: 1D NMR Data Acquisition

  • Acquire a standard ¹H NMR spectrum. Pay close attention to the signal-to-noise ratio to ensure low-level impurities are visible.

  • Acquire a ¹³C NMR spectrum.

  • Acquire a DEPT-135 spectrum. Rationale: This experiment helps distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, which is invaluable for assigning the piperidine ring signals.[12]

Interpretation: The ¹H spectrum is used for initial purity assessment by integrating the API signals against unknown peaks. The ¹³C and DEPT spectra provide a carbon count and type, which can quickly flag the presence of an unexpected molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-(3-Aminopiperidin-1-yl)nicotinonitrile in DMSO-d₆

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Nicotinonitrile Ring
H-2CH~8.6~152
H-4CH~7.9~140
H-5CH~6.9~108
C-3 (CN)C-~118
C-6C-~160
Piperidine Ring
H-2', H-6' (ax, eq)CH₂~4.2 (eq), ~3.0 (ax)~45
H-3' (ax)CH~2.8~48
H-4' (ax, eq)CH₂~1.9 (eq), ~1.4 (ax)~30
H-5' (ax, eq)CH₂~1.8 (eq), ~1.6 (ax)~22
NH₂NH₂~1.5 (broad)-

Note: These are estimated values. Actual shifts may vary based on concentration and exact experimental conditions.

2D NMR: Unambiguous Structural Elucidation

When anomalous peaks are detected, 2D NMR is required for definitive identification.[10][13] Techniques like COSY, HSQC, and HMBC are critical for piecing together the molecular structure of an unknown impurity.[7][10]

Protocol 3: 2D NMR Data Acquisition

  • COSY (Correlation Spectroscopy): Acquire a gradient-enhanced (gCOSY) spectrum to identify ¹H-¹H spin systems. Rationale: This experiment reveals which protons are coupled (typically through 2-3 bonds), allowing for the tracing of connectivity within the pyridine and piperidine rings independently.[12]

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a phase-sensitive gHSQC spectrum. Rationale: This experiment correlates each proton directly to the carbon it is attached to, providing definitive C-H assignments.[12]

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gHMBC spectrum, optimized for 2-3 bond correlations (~8 Hz). Rationale: This is arguably the most powerful experiment for impurity ID. It shows long-range correlations between protons and carbons, allowing for the connection of different molecular fragments, such as linking the piperidine ring to the nicotinonitrile ring.[7]

Case Study: Identifying Unreacted 6-Chloronicotinonitrile (SM1)

Imagine the ¹H NMR spectrum shows three additional aromatic signals. A detailed analysis using 2D NMR would proceed as follows:

  • HSQC Analysis: The three impurity proton signals would correlate to three distinct carbon signals, confirming they are CH groups.

  • COSY Analysis: The impurity signals would show a coupling pattern consistent with a 3-substituted pyridine ring.

  • HMBC Analysis: The key correlation would be from the proton at the 2-position of the impurity to the carbon of the nitrile group. This, combined with the chemical shifts characteristic of a chlorinated pyridine ring, provides unambiguous confirmation of the impurity's identity as 6-chloronicotinonitrile.

dot graph "HMBC_Correlation" { layout=dot; rankdir="TB"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335", style=dashed, arrowhead=none];

} dot Caption: Key HMBC correlation confirming the link between the piperidine and nicotinonitrile rings.

Conclusion

The structural characterization of impurities in pharmaceutical compounds like 6-(3-Aminopiperidin-1-yl)nicotinonitrile is a non-negotiable aspect of drug development. A robust analytical strategy centered on a suite of 1D and 2D NMR experiments provides the necessary detail and confidence for this task. By correlating ¹H and ¹³C nuclei through one or more bonds, these techniques allow for the unambiguous assignment of the API's structure and the definitive elucidation of unknown impurities. This NMR-based workflow ensures a deep understanding of the impurity profile, which is fundamental to delivering safe and effective medicines.

References

  • ICH. (2025). Q3A Impurities in New Drug Substances. International Council for Harmonisation. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Preprints.org. (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Retrieved from [Link]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. Retrieved from [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Radinka Journal of Health Science. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research. Retrieved from [Link]

  • Acta Chimica Slovenica. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Retrieved from [Link]

  • Emery Pharma. R&D and GLP/cGMP NMR Services. Retrieved from [Link]

  • Google Patents. (2014). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Veeprho. 3-Amino Piperidine impurity | CAS 54012-73-6. Retrieved from [Link]

  • openPR. (2024). (S)-3-(Boc-amino)piperidine Nitroso Impurity: A Global. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry. Retrieved from [Link]

  • Wikipedia. Piperidine. Retrieved from [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-(3-Aminopiperidin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(3-aminopiperidin-1-yl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this important nucleophilic aromatic substitution (SNAr) reaction. Here, we provide in-depth technical guidance in a question-and-answer format, addressing specific issues you may encounter during your experiments.

Understanding the Core Reaction: A Mechanistic Overview

The synthesis of 6-(3-aminopiperidin-1-yl)nicotinonitrile from a 6-halonicotinonitrile (typically 6-chloro- or 6-fluoronicotinonitrile) and 3-aminopiperidine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is fundamentally different from SN1 or SN2 reactions and relies on the electronic properties of the pyridine ring.[1]

The pyridine ring is naturally electron-deficient, which facilitates nucleophilic attack. This effect is significantly enhanced by the presence of a strong electron-withdrawing group (EWG), such as the nitrile (-CN) group in the nicotinonitrile substrate.[1][2] The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3][4] The stability of this intermediate is crucial for the reaction to proceed efficiently.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the synthesis of 6-(3-aminopiperidin-1-yl)nicotinonitrile, providing explanations and actionable solutions.

Category 1: Low or No Product Yield

Question 1: I am observing very low to no formation of my desired product. What are the primary factors I should investigate?

Answer: Low or no yield in this SNAr reaction can stem from several factors. A systematic approach to troubleshooting is crucial. Here are the key areas to examine:

  • Inadequate Activation of the Pyridine Ring: The nitrile group (-CN) at the 3-position of the nicotinonitrile is a good electron-withdrawing group, which is essential for activating the ring towards nucleophilic attack.[2] However, the efficiency of the reaction is highly dependent on the nature of the leaving group at the 6-position.

  • Poor Leaving Group: The nature of the leaving group is a critical determinant of the reaction rate. For SNAr reactions on pyridine rings, the typical reactivity order for halide leaving groups is F > Cl > Br > I.[2] If you are using a less effective leaving group like bromide or iodide, the reaction will be significantly slower and may require more forcing conditions.

  • Sub-optimal Reaction Conditions: SNAr reactions on pyridines can be very sensitive to reaction parameters. Key conditions to optimize include the choice of solvent, base, and reaction temperature.

  • Nucleophile Reactivity: While 3-aminopiperidine is a reasonably good nucleophile, its reactivity can be influenced by the reaction medium.

Category 2: Reaction Optimization

Question 2: How can I rationally select the optimal reaction conditions to improve my yield?

Answer: Optimizing your reaction conditions is a multi-faceted process. Below is a breakdown of the critical parameters and how to approach their selection.

A. Choice of Leaving Group:

As mentioned, the leaving group ability is paramount. If you are starting with 6-chloronicotinonitrile and experiencing low yields, consider switching to 6-fluoronicotinonitrile . The higher electronegativity of fluorine makes the ipso-carbon more electrophilic and stabilizes the Meisenheimer complex more effectively, leading to a faster reaction rate.[2][3]

B. Solvent Selection:

The choice of solvent is critical as it needs to solubilize the reactants and stabilize the charged Meisenheimer intermediate.[5] Dipolar aprotic solvents are generally the best choice for SNAr reactions.[6]

SolventKey Characteristics & Considerations
Dimethylformamide (DMF) Excellent at solubilizing reactants and stabilizing the Meisenheimer complex. A common first choice.
Dimethyl sulfoxide (DMSO) Similar to DMF, can sometimes lead to higher rates due to its high polarity.
Acetonitrile (MeCN) A good, less toxic alternative to DMF and DMSO, though it may require higher temperatures.[6]
Tetrahydrofuran (THF) Can be an effective solvent, especially when optimized with the right base.[5]
Alcohols (e.g., Ethanol) Generally not recommended as they are protic and can solvate the nucleophile, reducing its reactivity.[7]

C. Base Selection:

A base is typically required to deprotonate the secondary amine of the piperidine ring, increasing its nucleophilicity, or to scavenge the HX acid formed during the reaction. The choice of base is crucial to avoid side reactions.

BaseTypeRationale & Considerations
Potassium Carbonate (K2CO3) Inorganic BaseA common and effective base for this type of reaction. It is generally non-nucleophilic.
Cesium Carbonate (Cs2CO3) Inorganic BaseOften more effective than K2CO3 due to its higher solubility in organic solvents.
Triethylamine (TEA) Organic Amine BaseA non-nucleophilic organic base that can be effective, particularly in solvents like ethanol.[8]
Potassium tert-butoxide (t-BuOK) Strong, Non-nucleophilic BaseCan be very effective but may lead to side reactions if not used carefully.[5]

D. Temperature and Reaction Time:

SNAr reactions often require elevated temperatures to proceed at a reasonable rate, especially with less reactive substrates.[2]

  • Initial Temperature: A good starting point is typically between 80-120 °C.

  • Microwave Irradiation: This can be a very effective method for accelerating the reaction and improving yields, often allowing for shorter reaction times.[5]

  • Monitoring: It is crucial to monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) to determine the optimal reaction time and avoid the formation of degradation products.

Category 3: Side Reactions and Impurities

Question 3: I am observing multiple spots on my TLC plate. What are the likely side reactions?

Answer: Several side reactions can occur, leading to a complex reaction mixture and a lower yield of the desired product.

  • Bis-substitution: If there are other reactive sites on your starting materials, you might observe the formation of bis-substituted products.

  • Reaction with the Primary Amine: The primary amine of 3-aminopiperidine is also nucleophilic. While the secondary amine within the piperidine ring is generally more nucleophilic and sterically favored to attack the 6-position of the nicotinonitrile, reaction at the primary amine is a possibility, leading to isomeric byproducts.

  • Decomposition: At high temperatures, starting materials or the product may decompose, especially if the reaction is run for an extended period.

To minimize side reactions, it is important to carefully control the stoichiometry of your reactants and to optimize the reaction temperature and time.

Experimental Protocols

Below are standardized, step-by-step protocols for performing the nucleophilic aromatic substitution to synthesize 6-(3-aminopiperidin-1-yl)nicotinonitrile.

Protocol 1: Conventional Heating
  • Reactant Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinonitrile (1.0 eq).

  • Solvent and Base Addition: Add the chosen solvent (e.g., DMF, 10 mL/mmol of limiting reagent) and the base (e.g., K2CO3, 2.0 eq).

  • Nucleophile Addition: Add 3-aminopiperidine (1.1 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis
  • Reactant Preparation: In a microwave-safe reaction vessel, combine 6-fluoronicotinonitrile (1.0 eq), 3-aminopiperidine (1.1 eq), and the selected base (e.g., Cs2CO3, 2.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., THF, 5 mL/mmol of limiting reagent).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 95 °C) for a specified time (e.g., 40 minutes).[5]

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Visualization of Key Concepts

Reaction Mechanism Workflow

SNAr_Mechanism Reactants 6-Halonicotinonitrile + 3-Aminopiperidine Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack (Rate-determining step) Product 6-(3-Aminopiperidin-1-yl)nicotinonitrile + HX Meisenheimer->Product Elimination of Leaving Group

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Yield of 6-(3-Aminopiperidin-1-yl)nicotinonitrile CheckLeavingGroup Is the Leaving Group F or Cl? Start->CheckLeavingGroup ChangeLeavingGroup Switch to 6-Fluoronicotinonitrile CheckLeavingGroup->ChangeLeavingGroup No CheckSolvent Is a Dipolar Aprotic Solvent Being Used? CheckLeavingGroup->CheckSolvent Yes ChangeLeavingGroup->CheckSolvent ChangeSolvent Switch to DMF, DMSO, or MeCN CheckSolvent->ChangeSolvent No CheckBase Is the Base Appropriate? CheckSolvent->CheckBase Yes ChangeSolvent->CheckBase ChangeBase Try K2CO3, Cs2CO3, or TEA CheckBase->ChangeBase No CheckTemp Is the Temperature Optimized? CheckBase->CheckTemp Yes ChangeBase->CheckTemp IncreaseTemp Increase Temperature or Use Microwave Irradiation CheckTemp->IncreaseTemp No Success Improved Yield CheckTemp->Success Yes IncreaseTemp->Success

Caption: A systematic approach to troubleshooting low reaction yields.

References

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC. Available at: [Link]. (Accessed February 2026).

  • SNAr reactions of pi-deficient aromatic rings - YouTube. Available at: [Link]. (Accessed February 2026).

  • Table 1 Optimization of the nucleophilic aromatic substitution reaction - ResearchGate. Available at: [Link]. (Accessed February 2026).

  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Available at: [Link]. (Accessed February 2026).

  • (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory - ResearchGate. Available at: [Link]. (Accessed February 2026).

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]. (Accessed February 2026).

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Available at: [Link]. (Accessed February 2026).

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Available at: [Link]. (Accessed February 2026).

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]. (Accessed February 2026).

  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous - ResearchGate. Available at: [Link]. (Accessed February 2026).

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. Available at: [Link]. (Accessed February 2026).

  • SNAr Reactions of Pyridine: Videos & Practice Problems - Pearson. Available at: [Link]. (Accessed February 2026).

  • Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]. (Accessed February 2026).

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]. (Accessed February 2026).

  • Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates - Journal of the Chemical Society B - RSC Publishing. Available at: [Link]. (Accessed February 2026).

  • Synthesis of Aminonicotinonitriles and Diaminopyridines Through Base-Catalyzed Ring Transformation of 2H-Pyran-2-ones. - SciSpace. Available at: [Link]. (Accessed February 2026).

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - Universidad del Atlántico. Available at: [Link]. (Accessed February 2026).

  • Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1) - YouTube. Available at: [Link]. (Accessed February 2026).

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress. Available at: [Link]. (Accessed February 2026).

Sources

Troubleshooting low UV sensitivity for 6-(3-Aminopiperidin-1-yl)nicotinonitrile HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 6-(3-Aminopiperidin-1-yl)nicotinonitrile, with a specific focus on resolving low UV sensitivity. The information is structured in a question-and-answer format to directly address challenges faced by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My peak for 6-(3-Aminopiperidin-1-yl)nicotinonitrile is very small or non-existent. Where should I start troubleshooting?

A1: Initial Assessment: The Fundamentals

Low or no signal is a common issue that can often be resolved by systematically checking the most fundamental aspects of the HPLC system and the analytical method. Before delving into more complex possibilities, it's crucial to confirm the basics of your setup and analyte characteristics.

Underlying Principle: Analyte's Chromophore

The ability of a compound to be detected by a UV-Vis detector is entirely dependent on the presence of a "chromophore" – a part of the molecule that absorbs light at a specific wavelength. The primary chromophore in 6-(3-Aminopiperidin-1-yl)nicotinonitrile is the nicotinonitrile moiety. This is a pyridine ring (a nitrogen-containing aromatic ring) with a nitrile group (-C≡N). Aromatic systems, particularly those with heteroatoms and conjugated double bonds, are excellent chromophores.[1] The aminopiperidinyl portion of the molecule does not significantly contribute to UV absorption in the typical analytical range (200-400 nm).

The expected UV absorption for nicotinonitrile derivatives is typically in the range of 250-280 nm.[2][3] It is critical to ensure your detector is set to a wavelength where the analyte has a strong absorbance maximum (λmax).

Troubleshooting Workflow: Initial Checks

Here is a systematic workflow to diagnose the root cause of a weak or absent signal.

start Start: Low/No Peak Signal check_lamp Is the detector lamp on and has sufficient energy? start->check_lamp check_wavelength Is the detection wavelength set to the analyte's λmax (~254-270 nm)? check_lamp->check_wavelength Yes fix_lamp Action: Turn on or replace lamp. check_lamp->fix_lamp No check_sample Is the sample concentration adequate and correctly prepared? Has it degraded? check_wavelength->check_sample Yes fix_wavelength Action: Determine λmax via UV scan or use a common wavelength like 254 nm. check_wavelength->fix_wavelength No check_flow Is there flow? Is the pressure stable and within the expected range? check_sample->check_flow Yes fix_sample Action: Prepare a fresh, higher concentration standard. Ensure sample is dissolved in mobile phase. check_sample->fix_sample No systematic_investigation Proceed to Systematic Investigation (Q2-Q4) check_flow->systematic_investigation Yes fix_flow Action: Purge pump, check for leaks, and ensure mobile phase reservoirs are full. check_flow->fix_flow No fix_lamp->start fix_wavelength->start fix_sample->start fix_flow->start start Start: Gradual Sensitivity Loss check_lamp_diag Run detector lamp diagnostic test (check energy/intensity). start->check_lamp_diag check_cell_pressure Perform a flow cell backpressure test (if available). check_lamp_diag->check_cell_pressure Energy OK replace_lamp Replace deuterium lamp if energy is low. check_lamp_diag->replace_lamp Energy Low clean_cell Flush flow cell with a strong, non-aggressive solvent (e.g., isopropanol). check_cell_pressure->clean_cell Pressure OK end_service Contact Service Engineer check_cell_pressure->end_service Pressure High (Possible Blockage) end_ok Problem Resolved clean_cell->end_ok Sensitivity Restored clean_cell->end_service No Improvement replace_lamp->end_ok

Caption: Workflow for diagnosing gradual sensitivity loss.

Step-by-Step Flow Cell Cleaning Protocol:

  • Disconnect the Column: Disconnect the tubing that runs from the column outlet to the detector inlet. This prevents flushing harsh solvents onto your analytical column.

  • Connect a Union: Use a PEEK union to connect the injector outlet directly to the detector inlet.

  • Flush with Water: Flush the system and flow cell with HPLC-grade water for 15-20 minutes to remove any buffer salts.

  • Flush with Isopropanol (IPA): Flush the system with 100% IPA for 30 minutes. IPA is a good solvent for a wide range of organic contaminants.

  • Re-equilibrate: Revert to your mobile phase (without the column) and monitor the baseline. Once stable, reconnect the column and re-equilibrate the entire system.

  • Test Performance: Inject a standard to see if sensitivity has been restored. If not, the cell may require more aggressive cleaning or professional servicing. [4]

Q4: Could my column be the issue? I'm seeing broad or tailing peaks in addition to low sensitivity.

A4: Column Health and Chromatographic Performance

Yes, poor column health directly impacts peak shape, and by extension, peak height (sensitivity). A broad, tailing peak will have a lower maximum height than a sharp, efficient peak containing the same mass of analyte.

Scientific Rationale: Peak Broadening and Secondary Interactions

  • Column Contamination: Strongly adsorbed impurities from previous samples can create active sites on the stationary phase. When your analyte passes, some molecules can have undesirable secondary interactions with these sites, leading to peak tailing. [5][6]2. Column Void: Over time, the packed bed of the column can settle, creating a void at the inlet. This void causes the sample band to spread out before it even begins the separation, resulting in broad peaks. [6]3. Silanol Interactions: 6-(3-Aminopiperidin-1-yl)nicotinonitrile has basic amine functionalities. If using a standard C18 silica column, these basic groups can interact strongly with residual acidic silanol groups on the silica surface, causing significant peak tailing. This is a very common issue for nitrogen-containing compounds. [7][8] Solutions and Best Practices

Problem Recommended Action Explanation
Column Contamination 1. Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column to catch contaminants. [9] 2. Wash the Column: Develop a routine washing procedure. After a batch of analyses, flush the column with a strong solvent (like isopropanol or THF, if compatible) to elute strongly retained compounds. [6]A guard column is a cost-effective way to protect your expensive analytical column. Regular washing prevents the buildup of "junk" that causes poor peak shape.
Column Void Reverse Flush the Column: Disconnect the column, switch its direction, and flush it with a compatible solvent at a low flow rate. Caution: Only do this if the column manufacturer states it is permissible.This can sometimes help to repack the settled bed at the original inlet. However, a significant void often means the column needs to be replaced.
Silanol Interactions 1. Lower Mobile Phase pH: Add a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase. This protonates the silanol groups, "masking" them and reducing their interaction with the basic analyte. [7] 2. Use a Base-Deactivated Column: Employ a modern column specifically designed for analyzing basic compounds (often labeled "B," "Base," or "PFP"). These columns have end-capping or other surface modifications to minimize silanol activity.Suppressing silanol interactions is critical for achieving good peak shape for basic analytes. A base-deactivated column is often the most effective long-term solution.

By systematically addressing these potential issues, from the fundamental properties of the analyte to the health of the HPLC system, researchers can effectively troubleshoot and resolve low UV sensitivity for 6-(3-Aminopiperidin-1-yl)nicotinonitrile, ensuring robust and reliable analytical results.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • CHROMSERVIS. (n.d.). HPLC troubleshooting. Retrieved from [Link]

  • G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2017, December 7). Troubleshooting and maintenance of high-performance liquid chromatography- A Review. Retrieved from [Link]

  • Unknown. (n.d.). Liquid chromatography - absorption spectrophotometry of a mixture of aromatic compounds. Retrieved from [Link]

  • HPLC Primer. (2025, November 8). Sensitivity Slowly Diminishes in HPLC. Retrieved from [Link]

  • Restek Corporation. (2023, January 3). LC UV Detector Issues [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1 (a) Room-temperature UV-Vis absorption spectra (black) and PL... Retrieved from [Link]

  • PubMed. (2002, March 1). Determination of relative UV response factors for HPLC by use of a chemiluminescent nitrogen-specific detector. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Novel Nicotinonitrile Derivative as Excellent Multifunctional Blue Fluorophor for Highly Efficient Hybrid White Organic Light-Emitting Devices. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2013, May 15). Spectroscopic studies on nicotine and nornicotine in the UV region. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile 2,2,2-trifluoroacetate. Retrieved from [Link]

  • Semantic Scholar. (2016, June 12). Effect of Mobile Phase Variation and Purification on Chromatogram View by Using Fruits and Rose Extracts and HPLC Method. Retrieved from [Link]

  • Unknown. (2011, December 6). Synthesis, Reactions and Antimicrobial activity of Some Substituted 4, 6-Diphenyl Pyridine 2-Thione Derivatives. Retrieved from [Link]

  • MDPI. (2011, December 5). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. Retrieved from [Link]

  • MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • OUCI. (n.d.). Influence of the mobile phase composition on hyphenated ultraviolet and charged aerosol detection for the impurity profiling of vigabatrin. Retrieved from [Link]

Sources

Technical Support Center: Preventing Racemization of 3-Aminopiperidine During High-Temperature Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the chiral building block, 3-aminopiperidine. The stereochemical integrity of this molecule is often paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during high-temperature synthetic steps.

I. Understanding the Challenge: Racemization of 3-Aminopiperidine

FAQ 1: What is racemization and why is it a concern for 3-aminopiperidine?

Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers (a racemate). For chiral molecules like (R)- or (S)-3-aminopiperidine, the specific 3D arrangement of atoms is crucial for its biological activity.[2][3] The undesired enantiomer can be inactive, have a different pharmacological profile, or even cause adverse effects.[4][5] Therefore, maintaining the enantiomeric excess (ee%) throughout the synthesis is a critical quality attribute.

FAQ 2: What factors contribute to the racemization of 3-aminopiperidine, especially at high temperatures?

High temperatures provide the activation energy needed to overcome the energy barrier for racemization. The primary mechanism involves the deprotonation of the chiral center (the C-3 hydrogen), leading to a planar, achiral intermediate (an enamine or related species). Reprotonation can then occur from either face, resulting in a loss of stereochemical information.

Several factors exacerbate this issue at elevated temperatures:

  • Presence of Base: Bases can abstract the acidic proton at the chiral center.[6][7]

  • Solvent Polarity: Polar solvents can stabilize charged intermediates, potentially facilitating racemization.

  • Presence of Catalysts: Some metal catalysts used in hydrogenation or other transformations can promote racemization.[8]

II. Troubleshooting Guide: Diagnosing and Mitigating Racemization

This section provides a structured approach to identifying the source of racemization in your synthesis and implementing effective solutions.

Issue 1: Significant drop in enantiomeric excess (ee%) after a high-temperature reaction step.

Symptoms: Chiral HPLC analysis shows a decrease in the desired enantiomer and an increase in the unwanted enantiomer after a specific high-temperature step.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Excessive Heat 1. Temperature Optimization: Systematically lower the reaction temperature in increments (e.g., 5-10 °C) to find the minimum temperature required for an acceptable reaction rate.[6][9] 2. Alternative Energy Sources: Consider microwave-assisted synthesis, which can sometimes accelerate reactions at lower bulk temperatures.[10]
Inappropriate Base 1. Base Screening: If a base is required, screen a panel of bases with varying strengths and steric bulk (e.g., DIPEA, 2,4,6-collidine vs. stronger, less hindered bases).[6][9] 2. Stoichiometry Control: Use the minimum stoichiometric amount of base necessary for the reaction to proceed.[6][9]
Solvent Effects 1. Solvent Screening: Evaluate a range of solvents with different polarities. Sometimes, less polar solvents can disfavor the formation of charged intermediates that lead to racemization.
Catalyst-Induced Racemization 1. Catalyst Screening: If using a metal catalyst, screen different metals and ligand combinations. Some catalysts are known to be more prone to causing racemization.[8] 2. Catalyst Loading: Reduce the catalyst loading to the minimum effective amount.
Issue 2: Racemization observed during N-deprotection at elevated temperatures.

Symptoms: The ee% of your N-protected 3-aminopiperidine is high, but after deprotection, the free amine shows significant racemization.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Harsh Deprotection Conditions 1. Milder Reagents: If using harsh acidic (e.g., strong TFA concentrations) or basic conditions, explore milder alternatives. For Boc deprotection, consider using HCl in dioxane at a controlled, lower temperature.[6][11] 2. Alternative Protecting Groups: If racemization persists, consider a protecting group that can be removed under neutral or very mild conditions, such as a Cbz group removable by hydrogenolysis at moderate temperatures.[12][13]
Prolonged Reaction Time 1. Reaction Monitoring: Closely monitor the deprotection reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize exposure to racemization-inducing conditions.
A Decision-Making Workflow for Troubleshooting Racemization

G start Racemization Detected (ee% Drop) step_check At which step did racemization occur? start->step_check deprotection N-Deprotection step_check->deprotection Deprotection high_temp_rxn High-Temp Reaction step_check->high_temp_rxn Other Step deprotection_sol Solutions for Deprotection deprotection->deprotection_sol high_temp_rxn_sol Solutions for High-Temp Rxn high_temp_rxn->high_temp_rxn_sol mild_deprotect Use Milder Deprotection Conditions (e.g., lower temp, milder acid/base) deprotection_sol->mild_deprotect change_pg Change Protecting Group (e.g., to Cbz) deprotection_sol->change_pg lower_temp Lower Reaction Temperature high_temp_rxn_sol->lower_temp change_base Change Base (strength/sterics) high_temp_rxn_sol->change_base change_solvent Screen Solvents high_temp_rxn_sol->change_solvent change_catalyst Screen Catalysts high_temp_rxn_sol->change_catalyst

Caption: A decision-making workflow for diagnosing and addressing racemization.

III. Preventative Strategies and Methodologies

Proactively designing your synthesis to be robust against racemization is the most effective approach.

Strategy 1: Judicious Use of Protecting Groups

The choice of the nitrogen protecting group is critical. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy) are generally effective at suppressing racemization during subsequent reactions. This is because the nitrogen lone pair is delocalized into the carbonyl of the protecting group, making it less available to participate in the formation of a racemization-prone enamine intermediate.

Strategy 2: One-Pot, Streamlined Syntheses

Multi-step, one-pot enzymatic cascades have been shown to be effective in synthesizing chiral 3-aminopiperidine derivatives without racemization.[14] By avoiding the isolation of potentially labile intermediates, the risk of racemization is minimized.[14]

Strategy 3: Low-Temperature Coupling Reactions

When forming amide bonds with the amino group of 3-aminopiperidine, it is crucial to employ low-temperature coupling protocols.

Experimental Protocol: Low-Racemization Amide Coupling

This protocol utilizes HATU, a coupling agent known for its low racemization potential.

  • Dissolution: Dissolve the N-protected carboxylic acid (1 equivalent) and 3-aminopiperidine (1-1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Activator Addition: Add HATU (1 equivalent) and an additive like HOAt (1 equivalent) to the reaction mixture.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add a sterically hindered base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, proceed with the standard work-up procedure.

Strategy 4: Chiral Purity Analysis

Regularly monitoring the enantiomeric excess throughout your synthetic sequence is crucial for early detection of racemization. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and reliable method.[3]

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee%) Determination

Often, derivatization of the amino group is necessary to introduce a chromophore for UV detection and to improve chiral separation.[15][16][17]

  • Sample Preparation (Derivatization with Benzoyl Chloride):

    • Dissolve a small amount of the 3-aminopiperidine sample in an aprotic solvent (e.g., dichloromethane).

    • Add a base (e.g., triethylamine) followed by benzoyl chloride at a controlled temperature (e.g., 0 °C).[4]

    • After the reaction is complete, quench the reaction and extract the derivatized product.

    • Evaporate the solvent and redissolve the residue in the mobile phase for injection.[4]

  • Chromatographic Conditions:

    • Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak series), is typically used.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), often with a small amount of an amine modifier like diethylamine.[4]

    • Detection: UV detection at a wavelength appropriate for the derivative (e.g., 254 nm for the benzoyl derivative).

    • Flow Rate: Typically around 1.0 mL/min.

  • Quantification: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers in the chromatogram.

Workflow for Chiral Purity Analysis

Caption: A typical workflow for determining the enantiomeric excess of 3-aminopiperidine.

IV. Concluding Remarks

The prevention of racemization in 3-aminopiperidine synthesis, particularly at high temperatures, requires a multi-faceted approach. By understanding the underlying mechanisms, implementing robust troubleshooting strategies, and proactively designing syntheses with stereochemical preservation in mind, researchers can ensure the production of high-quality, enantiomerically pure material critical for the advancement of pharmaceutical research and development.

References
  • ACS Publications. Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. [Link]

  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Figshare. Preparation of Enantiopure 3‑Aminopiperidine and 3‑Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. [Link]

  • Google Patents. EP2958894A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine.
  • LookChem. Cas 127294-73-9,(R)-3-Aminopiperidine. [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • RSC Publishing. Novel heterogeneous ruthenium racemization catalyst for dynamic kinetic resolution of chiral aliphatic amines. [Link]

  • University of Birmingham. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • ResearchGate. Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. [Link]

  • PMC. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [Link]

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • ACS Publications. Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. [Link]

  • RSC Publishing. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. [Link]

  • Google Patents. CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ResearchGate. Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids. [Link]

  • ResearchGate. Base catalyzed racemization of amino acid derivatives. [Link]

  • SciSpace. Amino Acid-Protecting Groups. [Link]

  • Reddit. Amine Racemisation. [Link]

  • ACS Publications. A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. [Link]

  • ResearchGate. (PDF) Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. [Link]

  • Sciencemadness.org. Method for the Racemization of Optically Active Amino Acids. [Link]

  • AAPPTEC. Conventional Heating Provides Higher Quality Peptides than Microwave Heating or Conventional Solid Phase Peptide Synthesis at Room. [Link]

Sources

Resolving overlapping peaks of Alogliptin and Impurity 13 in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution of Alogliptin and Impurity 13 (Critical Pair)

Status: Active Analyst Level: Senior Application Scientist Last Updated: February 26, 2026

Executive Summary

Welcome to the Separation Science Support Hub. You are likely facing a co-elution issue between Alogliptin (a basic DPP-4 inhibitor, pKa ~9.4) and Impurity 13 (a critical related substance).

In Reverse Phase HPLC (RP-HPLC), the separation of basic drugs like Alogliptin from closely eluting impurities is governed primarily by pH control and stationary phase selectivity . Alogliptin’s piperidine moiety makes it highly responsive to pH changes. If "Impurity 13" is a non-ionizable neutral impurity or has a significantly different pKa, pH tuning is your most powerful lever.

This guide treats "Impurity 13" as a critical non-chiral related substance. Note: If Impurity 13 is the S-enantiomer, standard RP-HPLC will fail; you must switch to a Chiral Stationary Phase (e.g., Amylose/Cellulose derivatives).

Module 1: Diagnostic Framework (The Triage)

Q: My peaks are merging. How do I quantify the severity of the overlap?

A: Before changing parameters, you must define the "Critical Pair." Visual inspection is insufficient. You must calculate the Resolution (


) .


MetricStatusAction Required

Co-elution Major selectivity change needed (pH or Column).

Partial Separation Optimization needed (Gradient slope, Temperature).

Baseline Resolution Method is robust.

Q: Is Impurity 13 "riding" on the tail of Alogliptin? A: Alogliptin is a basic amine. At neutral pH, it often exhibits tailing due to interaction with residual silanols on the column. If Impurity 13 elutes on the tail, the issue might be peak shape rather than selectivity.

  • Immediate Fix: Add 10-20 mM Triethylamine (TEA) to the mobile phase (competes for silanol sites) or switch to an "end-capped" column.

Module 2: The pH Factor (Primary Lever)

Q: How does pH affect Alogliptin retention?

A: This is the most critical parameter. Alogliptin has a pKa of approximately 8.5 – 9.5 (basic).

  • pH < 4.0: Alogliptin is fully protonated (

    
    ). It is polar and elutes earlier.
    
  • pH > 9.0: Alogliptin is deprotonated (

    
    ). It is more hydrophobic and retains longer.
    

Hypothesis: If Impurity 13 is neutral (or has a lower pKa), changing pH will shift Alogliptin's retention time (


) drastically while Impurity 13 remains stationary, creating a separation window.

Experimental Protocol: pH Scouting

  • Column: C18 (High-pH stable, e.g., Waters XBridge or Phenomenex Gemini NX).

  • Conditions: Isocratic 30% ACN / 70% Buffer.

  • Experiment: Run the mixture at three distinct pH points.

Buffer SystempHAlogliptin StateExpected Outcome
0.1% Formic Acid ~2.7Ionized (

)
Fast elution. Good peak shape.
Ammonium Acetate 6.0MixedIntermediate retention. Risk of tailing.
Ammonium Bicarb 9.5Neutral (

)
Strong retention. High hydrophobic interaction.

Warning: Do not use standard silica columns at pH > 8.0 as the silica backbone will dissolve. Use Hybrid (HILIC/Organosilica) columns.

Module 3: Stationary Phase Engineering

Q: I tried pH buffers, but they still co-elute. What now?

A: You need a different interaction mechanism. If a C18 (hydrophobic interaction) fails, the impurities likely have identical hydrophobicity to Alogliptin. You must exploit shape selectivity or pi-pi interactions .

Recommended Column Screening:

  • Phenyl-Hexyl:

    • Mechanism:[1] Pi-Pi interactions.

    • Why: Alogliptin contains a pyrimidinedione and a benzonitrile group (aromatic systems). If Impurity 13 lacks these rings or has different substitution patterns, a Phenyl-Hexyl column will separate them based on electron density, not just hydrophobicity.

  • Cyano (CN):

    • Mechanism:[1] Dipole-Dipole interactions.

    • Why: Useful if Impurity 13 is more polar than Alogliptin.

  • Pentafluorophenyl (PFP):

    • Mechanism:[1] Halogen bonding / Charge transfer.

    • Why: Excellent for separating positional isomers and halogenated compounds.

Module 4: Mobile Phase Selectivity

Q: Can I just switch from Acetonitrile to Methanol?

A: Yes, and you should.

  • Acetonitrile (ACN): Aprotic. Strong dipole. Elutes aromatic compounds differently.

  • Methanol (MeOH): Protic. Forms hydrogen bonds.

  • The "Methanol Effect": For basic drugs like Alogliptin, Methanol often suppresses silanol ionization better than ACN, potentially improving peak shape. Furthermore, the selectivity (

    
    ) often changes drastically between ACN and MeOH.
    

Protocol: If using ACN/Buffer, switch to MeOH/Buffer at the same eluent strength (Nomogram: 40% ACN


 50% MeOH).
Visual Troubleshooting Logic

The following diagram illustrates the decision process for resolving the Alogliptin/Impurity 13 critical pair.

TroubleshootingLogic Start Start: Overlapping Peaks (Alogliptin + Imp 13) CalcRs Calculate Resolution (Rs) Start->CalcRs CheckChiral Is Imp 13 the Enantiomer? CalcRs->CheckChiral Rs < 1.5 ChiralAction Switch to Chiral Column (Amylose/Cellulose) CheckChiral->ChiralAction Yes (S-isomer) CheckpH pH Scouting (pH 3.0 vs pH 9.0) CheckChiral->CheckpH No (Structural Impurity) CheckShape Is Peak Tailing Causing Overlap? CheckpH->CheckShape Separation Improved? Success Rs > 1.5 (Method Validated) CheckpH->Success Resolved AddTEA Add TEA or Change to End-capped Column CheckShape->AddTEA Yes, Tailing Selectivity Change Stationary Phase (C18 -> Phenyl-Hexyl) CheckShape->Selectivity No, Co-elution persists AddTEA->Success Solvent Change Organic Modifier (ACN -> MeOH) Selectivity->Solvent Still Overlapping Solvent->Success Resolved

Figure 1: Decision Matrix for resolving Alogliptin critical pairs. Blue nodes indicate calculation/decision points; Green indicates chemical modifications; Red indicates hardware changes.

Module 5: Advanced Optimization (The "Last Mile")

If you have partial separation (


), use these fine-tuning levers:
  • Gradient Slope: Flatten the gradient at the elution point.

    • Current: 10% to 90% B in 20 mins.

    • Optimized: 10% to 30% B in 15 mins (Isocratic hold) then to 90%.

  • Temperature:

    • Alogliptin separation is temperature-dependent. Lowering temperature (e.g., to 20°C) generally increases retention and resolution, though it increases backpressure.

References
  • Therapeutic Goods Administration (TGA). (2014).[2] Australian Public Assessment Report for Alogliptin (as benzoate). Retrieved from [Link]

  • PubChem. (n.d.).[3][4] Alogliptin | C18H21N5O2.[4][5] National Library of Medicine. Retrieved from [Link]

  • Zhang, K., Ma, P., et al. (2015).[6] "A developed HPLC method for the determination of Alogliptin Benzoate and its potential impurities in bulk drug and tablets." Asian Journal of Pharmaceutical Sciences, 10(2), 152-158. Retrieved from [Link]

  • Sharma, M., et al. (2016). "Isolation and characterization of related substances in alogliptin benzoate by LC-QTOF mass spectrometric techniques." Journal of Pharmaceutical and Biomedical Analysis, 128, 296-304. Retrieved from [Link]

Sources

Controlling dimer formation during 6-(3-Aminopiperidin-1-yl)nicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Dimer Formation & Regioselectivity Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Status: Active Support Guide[1]

Executive Summary & Chemical Context

This guide addresses the synthesis of 6-(3-aminopiperidin-1-yl)nicotinonitrile , a critical pharmacophore often found in DPP-4 inhibitors (e.g., analogs of Alogliptin).[1][2] The synthesis typically involves the nucleophilic aromatic substitution (


) of 6-chloronicotinonitrile  with 3-aminopiperidine .[1][2]

The Core Problem: The reagent 3-aminopiperidine is a diamine containing both a secondary amine (piperidine ring, N1) and a primary amine (exocyclic, N3).[1]

  • Desired Reaction: N1 attacks the electrophile (regioselective).[1]

  • Dimer Formation (Bis-Coupling): The primary amine of the product reacts with a second equivalent of 6-chloronicotinonitrile, forming a bis-coupled impurity (often referred to as the "dimer").[1][2]

  • Regio-Impurity: The primary amine (N3) of the starting material attacks the electrophile instead of N1.[1]

This guide provides the mechanistic insight and protocols required to suppress dimer formation to


.

Mechanistic Analysis: The Dimerization Pathway

To control the impurity, one must understand the competitive kinetics.[1] The reaction is an addition-elimination mechanism (


).[1][2][3][4] The 6-position of the nicotinonitrile is highly activated due to the ortho-ring nitrogen and the para-nitrile group (electron-withdrawing).[1][2]
Reaction Network Diagram

The following diagram illustrates the competitive pathways leading to the desired product versus the dimer and regio-impurities.[1][2]

ReactionPathways SM1 6-Chloronicotinonitrile (Electrophile) Product TARGET PRODUCT 6-(3-aminopiperidin-1-yl)nicotinonitrile (N1-Substitution) SM1->Product Major Path (N1 Attack) RegioImp REGIO-IMPURITY (N3-Substitution) SM1->RegioImp Minor Path (N3 Attack) Dimer DIMER IMPURITY (Bis-Coupled Product) SM1->Dimer + Excess Electrophile SM2 3-Aminopiperidine (Nucleophile) SM2->Product SM2->RegioImp Product->Dimer Side Reaction (Product acts as Nucleophile)

Figure 1: Reaction network showing the competitive nucleophilic attacks. The "Dimer" forms when the primary amine of the Target Product reacts with unconsumed Starting Material (SM1).[1]

Troubleshooting Guide (FAQ)

Category A: High Dimer Content (>1.0%)

Q: I am seeing high levels of the bis-coupled dimer. I am using a 1:1 stoichiometry. Why is this happening? A: In a 1:1 stoichiometry using unprotected 3-aminopiperidine, dimerization is statistically inevitable.[2] As the reaction proceeds, the concentration of the desired product (which contains a free primary amine) increases.[1] If the electrophile is present in high local concentrations, the product competes with the starting amine.[1]

  • Immediate Fix: Switch to Reverse Addition . Dissolve the amine (nucleophile) in the solvent and add the electrophile solution dropwise over time.[1] This ensures the amine is always in huge excess relative to the electrophile, favoring mono-substitution.[1][2]

  • Process Fix: Increase amine equivalents to 1.5–2.0 eq. The unreacted amine can be removed during workup (it is highly water-soluble at low pH).[1][2]

Q: Can I just use the Boc-protected amine to stop this? A: Yes. Using (R)-3-Boc-aminopiperidine is the "Gold Standard" solution.[1][2] The bulky Boc group on the primary amine renders it non-nucleophilic, reducing dimer formation to zero during the coupling step.[1]

  • Note: You must perform a deprotection step (HCl or TFA) afterward, but the yield loss from deprotection is usually lower than the yield loss from dimer purification in the unprotected route.[1]

Category B: Regioselectivity Issues

Q: I am getting the N-exocyclic substituted impurity (Regio-isomer). How do I favor the ring nitrogen? A: The ring nitrogen (secondary) is generally more nucleophilic than the exocyclic (primary) nitrogen in this scaffold, but high temperatures can erode this selectivity.[1]

  • Temperature: Lower the reaction temperature to 0°C – 10°C. Selectivity is kinetically controlled; lower energy favors the lower activation barrier path (N1-attack).

  • Base Choice: Use a non-nucleophilic organic base like DIPEA (Hünig's base) rather than inorganic carbonates.[1] Inorganic bases can sometimes coordinate with the primary amine, altering its reactivity.

Category C: Purification[1]

Q: The dimer is co-eluting with my product. How do I remove it? A: The dimer is significantly more lipophilic than the mono-product (it has two aromatic rings).[1][2]

  • Acidic Wash: The mono-product has a free primary amine (

    
    ) and is very basic.[1][2] The dimer has two deactivated secondary amines and is less basic.[1] Dissolve the crude in EtOAc and wash with dilute aqueous citric acid or HCl (pH 3-4). The mono-product will partition into the aqueous layer; the dimer (and bis-regio impurities) often remain in the organic layer or precipitate.[1][2]
    

Optimized Experimental Protocols

We present two protocols: The Robust Route (using protection) and the Economy Route (using process control).[1]

Protocol A: The Robust Route (Recommended)

Eliminates dimerization risk via Boc-protection.[1][2]

  • Dissolution: Charge (R)-3-Boc-aminopiperidine (1.1 eq) and K₂CO₃ (2.0 eq) into DMF or DMSO.

  • Coupling: Add 6-chloronicotinonitrile (1.0 eq).

  • Reaction: Heat to 60°C–80°C for 2–4 hours. (Note: Higher temp is acceptable here because the primary amine is protected).[1]

  • Workup: Quench with water. The product precipitates (or extract with EtOAc).[1]

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:4) at room temperature for 1 hour.

  • Isolation: Neutralize to pH 10 with NaOH. Extract free base.

Protocol B: The Economy Route (Direct Coupling)

Requires strict process control to minimize dimer.[1]

ParameterSpecificationRationale
Stoichiometry Amine : Electrophile = 2.5 : 1.0 High excess of amine statistically prevents the product from reacting again.[1][2]
Solvent IPA or EthanolProtic solvents can assist in stabilizing the transition state for N1 attack.[1]
Temperature 0°C to Room TempLow temperature maximizes regioselectivity (N1 vs N3).
Addition Mode Reverse Addition CRITICAL: Add Electrophile solution slowly to the Amine solution.[1]

Step-by-Step:

  • Dissolve 3-aminopiperidine dihydrochloride (2.5 eq) in Ethanol/Water (9:1). Add DIPEA (5.0 eq) to free the base.[1] Cool to 0°C.

  • Dissolve 6-chloronicotinonitrile (1.0 eq) in minimal Ethanol.

  • Add the nitrile solution to the amine solution dropwise over 60 minutes.

  • Monitor by HPLC.[5][6] Stop immediately upon consumption of nitrile.

  • Workup: Evaporate ethanol. Add water. Adjust pH to ~12. Extract with DCM.

    • Purification Trick: The excess starting amine is highly water-soluble.[2] The dimer is highly non-polar.[1] The product is amphoteric/basic.

Decision Matrix for Process Optimization

Use this flowchart to determine the correct corrective action for your specific impurity profile.

TroubleshootingFlow Start Analyze Crude HPLC CheckDimer Is Dimer > 0.5%? Start->CheckDimer CheckRegio Is N3-Regioisomer > 0.5%? CheckDimer->CheckRegio No DimerFix ACTION: 1. Switch to Reverse Addition 2. Increase Amine Eq (2.5x) 3. Consider Boc-Route CheckDimer->DimerFix Yes Good Process Optimized CheckRegio->Good No RegioFix ACTION: 1. Lower Reaction Temp (<10°C) 2. Switch Solvent (IPA) 3. Use DIPEA CheckRegio->RegioFix Yes

Figure 2: Troubleshooting logic flow for impurity reduction.

References

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Source: MDPI (Molecules 2016).[2] Relevance: Defines the specific "dimer" impurity structure formed by aminopiperidine reacting with two electrophile equivalents in similar DPP-4 inhibitor synthesis. URL:[Link][1][2]

  • Characterization of process-related impurities of alogliptin benzoate. Source: Journal of Separation Science (PubMed). Relevance: Confirms the impurity profile of Alogliptin intermediates, including the N-substituted piperidine variants. URL:[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry. Relevance: Provides the foundational mechanistic explanation for the activation of 6-chloronicotinonitrile toward SNAr.[1][2] URL:[Link]

  • Preparation of (R)-3-aminopiperidine dihydrochloride. Source: Google Patents (US20100029941A1).[2] Relevance: Describes the industrial preparation of the chiral amine and its application in coupling reactions for DPP-4 inhibitors.[1] URL:

Sources

Technical Support Center: Optimization of Reaction Temperature for Aminopiperidine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as an interactive Support Center resource. It synthesizes kinetic principles with practical troubleshooting for the coupling of aminopiperidines (e.g., 4-aminopiperidine, 3-aminopiperidine).

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Reaction Kinetics, Thermodynamics, and Temperature Optimization Target Analyte: Aminopiperidine Scaffolds (Primary/Secondary Amine Differentiation)

Core Kinetic Principles (The "Why")

Q: Why is temperature the critical failure point in my aminopiperidine coupling?

A: Aminopiperidines possess two distinct nucleophilic sites: the heterocyclic secondary amine (piperidine ring) and the exocyclic primary amine. Temperature dictates not just the rate of reaction (Arrhenius equation), but the chemoselectivity between these two sites and the formation of impurities.

In coupling reactions (Amide, SNAr, or Buchwald-Hartwig), temperature acts as the selector switch between Kinetic Control (fastest product formed) and Thermodynamic Control (most stable product formed).

  • Low T (<0°C - 25°C): Favors kinetic products. Essential for preventing racemization in chiral aminopiperidines and suppressing "over-reaction" (e.g., bis-alkylation).

  • High T (>80°C): Necessary to overcome the activation energy (

    
    ) of sterically hindered couplings (e.g., SNAr on electron-rich rings) but risks catalyst deactivation (Pd black formation) and solvent degradation.
    
Q: My LCMS shows high conversion but low isolated yield. Is temperature to blame?

A: Likely, yes. This "conversion-yield gap" usually indicates thermal degradation of the product or the formation of oligomers that do not ionize well or are lost during workup.

  • Diagnosis: If you see a "smear" on TLC or broad baseline humps in UV traces, you are likely operating above the Ceiling Temperature (

    
    )  of your reagents, leading to polymerization or oxidative decomposition.
    
  • Immediate Action: Lower reaction temperature by 10°C intervals and extend reaction time.

Reaction-Specific Troubleshooting Guides

Scenario A: Amide Coupling (e.g., HATU, EDC)

Issue: Racemization of


-chiral centers or low yield due to hydrolysis.
SymptomThermal Root CauseCorrective Protocol
Epimerization T > 25°C promotes oxazolone formation (azlactone pathway).Cool to 0°C during activation (15 min), then warm to RT. Use collidine instead of DIPEA/TEA.
N-Acylurea Byproduct High T favors rearrangement of O-acylisourea (carbodiimide coupling).Maintain T < 5°C for the first hour. Switch to phosphonium reagents (PyBOP) if heating is required.[1]
Oligomerization High T accelerates intermolecular attack of unprotected amines.Strict T control (RT). Ensure slow addition of the activation agent to keep instantaneous concentration low.
Scenario B: Nucleophilic Aromatic Substitution (SNAr)

Issue: Sluggish reaction with electron-neutral aryl halides.

Q: I am reacting N-Boc-4-aminopiperidine with a chloropyridine. Refluxing in EtOH gives no product. Why? A: Ethanol reflux (~78°C) is often insufficient for unactivated aryl chlorides.

  • Solvent Switch: Switch to high-boiling polar aprotic solvents (DMSO, NMP, or DMF). These solvate the cation, leaving the aminopiperidine "naked" and more nucleophilic.

  • Temperature Ramp: Increase T to 100-120°C .

  • Microwave Assist: If thermal heating fails, use microwave irradiation at 140°C for 20 mins. The rapid heating prevents prolonged exposure to degradation pathways.

Scenario C: Buchwald-Hartwig Amination

Issue: Catalyst death and "Pd black" formation.

Q: My reaction turns black and stops at 50% conversion. Adding more catalyst doesn't help. A: You are experiencing thermal catalyst deactivation.

  • Mechanism: At high T (>100°C), phosphine ligands dissociate, leading to Pd aggregation (Pd black).

  • Solution:

    • Lower T to 80°C and double the reaction time.

    • Ligand Switch: Use bulky, electron-rich ligands (e.g., BrettPhos or RuPhos ) designed to stabilize Pd at higher temperatures.

    • Pre-heating: Do not add catalyst to a hot solution. Mix all reagents, degas, add catalyst, then heat.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for optimizing temperature based on the specific coupling type and observed failure mode.

OptimizationWorkflow cluster_0 Reaction Class start START: Aminopiperidine Coupling Issue check_type Identify Reaction Type start->check_type amide Amide Coupling (HATU/EDC) check_type->amide snar SNAr / Buchwald (Pd/Base) check_type->snar redam Reductive Amination (NaBH(OAc)3) check_type->redam check_temp Check Current Temp (T) amide->check_temp snar->check_temp redam->check_temp amide_issue Issue: Racemization / Hydrolysis? check_temp->amide_issue snar_issue Issue: Low Conversion? check_temp->snar_issue redam_issue Issue: Over-alkylation? check_temp->redam_issue amide_fix Action: Cool to 0°C Switch Base (Collidine) amide_issue->amide_fix Yes snar_fix1 Action: Increase T (100°C+) Switch to DMSO/NMP snar_issue->snar_fix1 Yes snar_issue2 Issue: Catalyst Death (Black)? snar_issue->snar_issue2 No snar_fix2 Action: Lower T to 80°C Use Bulky Ligand (RuPhos) snar_issue2->snar_fix2 Yes redam_fix Action: Stepwise T Profile 1. Imine form (RT/Heat) 2. Reduction (-78°C to 0°C) redam_issue->redam_fix Yes

Figure 1: Decision tree for temperature optimization across different aminopiperidine coupling modalities.

Mechanistic Pathways & Thermal Risks

Understanding the competing pathways is crucial. The diagram below details how temperature influences the divergence between the desired Product Pathway and the Impurity Pathway.

ReactionPathways cluster_inputs cluster_outcomes SM Aminopiperidine + Electrophile Intermediate Reactive Intermediate (Imine / Meisenheimer / Pd-Complex) SM->Intermediate Activation (Ea) Product Target Coupled Product Intermediate->Product Optimal T (Kinetic Control) Impurity1 Impurity A: Degradation (Oxidation/Hydrolysis) Intermediate->Impurity1 T >> Optimal (Thermal Decomposition) Impurity2 Impurity B: Regio-isomer (Bis-alkylation) Intermediate->Impurity2 T > Optimal (Thermodynamic Equil.) Note1 High T promotes reversible steps Note1->Impurity2

Figure 2: Kinetic bifurcation points where temperature control determines product purity vs. impurity formation.

Experimental Protocol: Temperature Screening Workflow

Objective: Determine the optimal coupling temperature (


) for a generic N-Boc-4-aminopiperidine SNAr reaction.

Reagents:

  • N-Boc-4-aminopiperidine (1.0 eq)

  • 2-Chloro-4-nitropyridine (1.0 eq)

  • DIPEA (2.0 eq)

  • Solvent: DMSO (anhydrous)

Step-by-Step Procedure:

  • Preparation: Prepare a master mix of the reactants in DMSO (0.5 M concentration).

  • Aliquot: Distribute 1 mL of the master mix into 5 separate HPLC vials or microwave tubes.

  • The Gradient: Set up a heating block or microwave reactor with the following setpoints:

    • Vial A: 25°C (Room Temp)

    • Vial B: 50°C

    • Vial C: 80°C

    • Vial D: 100°C

    • Vial E: 120°C

  • Reaction: Stir/Heat for 2 hours.

  • Quench & Analyze: Dilute 50 µL of each reaction with 950 µL MeCN:H2O (1:1). Analyze via LCMS.

  • Data Interpretation (See Table Below):

Expected Results Matrix:

Temp (°C)Conversion (%)Impurity ProfileRecommendation
25°C < 10%Clean, mostly starting material.Too Cold. Activation energy not met.
50°C 40%Clean.Slow. Good for overnight, but inefficient.
80°C 95% < 2% Byproducts. OPTIMAL. "Sweet spot" for kinetics/purity.
100°C 98%5-10% Degradation/Oligomers.Too Hot. Diminishing returns.
120°C 100%> 15% Black tar/Unknowns.Critical Failure. Thermal decomposition.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.[2][3][4] Retrieved from [Link]

Sources

Handling hygroscopic salts of 6-(3-Aminopiperidin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Hygroscopic Salts of 6-(3-Aminopiperidin-1-yl)nicotinonitrile

Executive Summary

Molecule Context: 6-(3-Aminopiperidin-1-yl)nicotinonitrile is a critical pharmacophore often utilized in the synthesis of DPP-4 inhibitors (similar to Alogliptin).[1] The Challenge: While the free base is relatively stable, the introduction of counter-ions (HCl, Benzoate, Trifluoroacetate) to form salts dramatically increases the lattice energy and water affinity. These salts are frequently hygroscopic (adsorbing atmospheric moisture) and potentially deliquescent (dissolving in absorbed moisture to form a gum/oil). The Risk: Improper handling leads to stoichiometry errors (incorrect dosing), hydrolysis of the nitrile group to an amide, and physical instability (caking).

Module 1: Storage & Environmental Control

FAQ: Why has my free-flowing powder turned into a sticky gum?

Technical Insight: This is deliquescence . The critical relative humidity (CRH) of your salt is likely lower than your lab's ambient humidity. When ambient RH > CRH, the solid adsorbs enough water to dissolve itself, breaking the crystal lattice and forming a saturated solution (the "gum").

Protocol: The "Zero-Moisture" Storage Chain

Do not rely on standard parafilm sealing.[1] Water vapor permeability of parafilm is insufficient for highly hygroscopic amine salts.

  • Primary Container: Use amber glass vials with PTFE-lined screw caps . Avoid polyethylene caps (permeable over months).

  • Secondary Containment: Place the primary vial inside a secondary jar containing activated silica gel or molecular sieves (4Å).

  • Atmosphere: For long-term storage (>1 week), purge the headspace with Argon (heavier than air) before sealing.

Visual Guide: Storage Decision Tree

StorageProtocol start Received Material (Hygroscopic Salt) check Is the seal broken? start->check broken_yes Assume Moisture Uptake Proceed to Drying/QC check->broken_yes Yes broken_no Intact Seal check->broken_no No storage_type Storage Duration? broken_no->storage_type short_term < 1 Week Desiccator (Silica) storage_type->short_term long_term > 1 Week -20°C + Argon Purge + Secondary Desiccant storage_type->long_term

Caption: Decision logic for preserving solid-state integrity of aminopiperidine salts upon receipt.

Module 2: Accurate Weighing & Dosing

FAQ: Why does the mass reading on my balance drift upwards continuously?

Technical Insight: The drift is kinetic moisture sorption . As you weigh, the salt is actively pulling water from the air. A standard "tare boat" method will result in under-dosing the API (because part of the measured weight is water, not drug).

Protocol: Weighing by Difference (The Gold Standard)

Use this method for all quantitative experiments (IC50 assays, standard solutions).

  • Preparation: Dry a glass weighing bottle (with lid) in an oven; cool it in a desiccator.

  • Load: Add approx. amount of salt to the bottle inside a glovebox or dry bag. Close the lid.

  • Initial Weighing (

    
    ):  Place the closed bottle on the balance. Record mass. Tare is NOT  used here.
    
  • Transfer: Remove the bottle, open it, pour the estimated amount into your reaction vessel, and immediately close the bottle.

  • Final Weighing (

    
    ):  Place the closed bottle back on the balance.
    
  • Calculation: Mass Transferred =

    
    .[1]
    
    • Why this works: The salt is never exposed to air while on the balance. The moisture adsorbed during the brief transfer is negligible compared to the drift seen on an open weigh boat.

Module 3: Analytical Characterization

FAQ: Is the water peak in my NMR/TGA a hydrate or surface moisture?

Technical Insight: Amine salts can form stoichiometric hydrates (stable crystal lattice water) or simply adsorb surface water. Distinguishing them is critical for regulatory filing.

Comparative Analysis Guide
TechniqueObservationInterpretation for 6-(3-Aminopiperidin-1-yl)nicotinonitrile Salts
TGA (Thermogravimetric Analysis)Mass loss < 100°CSurface Water: Gradual, continuous weight loss.[1] Hydrate: Distinct "step" transition at a specific temperature.
DSC (Diff. Scanning Calorimetry)Endotherm < 100°CBroad endotherm usually indicates desorption (surface water).[1] Sharp endotherm + mass loss (TGA) indicates dehydration of a solvate.
DVS (Dynamic Vapor Sorption)Hysteresis LoopThe Definitive Test. If the sorption/desorption curves overlap, it is surface adsorption. If there is a gap (hysteresis) or a step-change, a stable hydrate has formed.[1]
Visual Guide: Analytical Workflow

AnalyticalWorkflow sample Unknown Moisture Content tga Run TGA sample->tga step Step Loss? tga->step hydrate Stoichiometric Hydrate step->hydrate Yes (Sharp) dvs Run DVS (Sorption Isotherm) step->dvs No (Gradual) surface Surface Water dvs->hydrate Hysteresis dvs->surface Reversible

Caption: Workflow to distinguish between hygroscopic surface moisture and true hydrate formation.

Module 4: Synthesis & Processing Troubleshooting

FAQ: My salt oiled out during crystallization. How do I recover it?

Technical Insight: "Oiling out" often occurs when the salt's melting point is depressed by impurities or solvent, or when water is present in a polar solvent system. The nitrile group increases polarity, making the salt reluctant to crystallize from wet organic solvents.

Troubleshooting Protocol
  • Solvent Drying: Ensure all solvents (Ethanol, IPA, Ethyl Acetate) are dried over molecular sieves. Even 1% water can prevent crystallization of this salt.

  • The "Cloud Point" Method:

    • Dissolve the oil in a minimum amount of dry Methanol.

    • Add dry MTBE (Methyl tert-butyl ether) or Diethyl Ether dropwise until a persistent cloudiness appears.[1]

    • Crucial Step: Seed with a known crystal of the salt (if available) or scratch the glass surface.

    • Store at 4°C. Do not freeze immediately (rapid cooling traps impurities/oil).

  • Hydrolysis Risk: Avoid heating the salt in acidic aqueous solutions for extended periods. The nitrile (

    
    ) can hydrolyze to an amide (
    
    
    
    ) under acidic reflux.

References

  • Gelbrich, T., Kahlenberg, V., & Griesser, U. J. (2013).[2] Alogliptin and its benzoate salt. Acta Crystallographica Section C, 69(6), 674–678.[2] (Describes the crystal structure and hydrogen bonding network of the benzoate salt of the parent scaffold).

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008).[3] Characterization of the Hygroscopic Properties of Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047–1059. (The authoritative guide on classifying hygroscopicity types).

  • BenchChem Technical Support. (2025). Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. (Provides industry-standard protocols for handling hygroscopic amine salts).

    • [1]

  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) Analysis Overview.

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Alogliptin related compounds, focusing on the critical impurity profiling required for USP compliance.

Note on Nomenclature: While the United States Pharmacopeia (USP) catalogs specific impurities (e.g., Alogliptin Related Compound B, C, or by chemical name), the term "Related Compound A" is frequently used in broader pharmaceutical contexts (e.g., European Pharmacopoeia or internal development) to denote the (S)-enantiomer or the Chloro-precursor . This guide focuses on the (S)-Enantiomer ((S)-Alogliptin) as the primary "Related Compound" of critical interest due to its enantiomeric purity requirements, while also addressing the Chloro-intermediate where relevant.

Executive Summary

Objective: To objectively compare the performance, regulatory standing, and technical specifications of the USP Alogliptin Related Compound Reference Standard (RS) against secondary and in-house alternatives. Target Audience: Analytical Chemists, QC Managers, and Regulatory Affairs Specialists in the metabolic drug sector. Core Conclusion: While secondary standards offer cost advantages for routine internal monitoring, the USP RS remains the non-negotiable benchmark for final product release and regulatory filings due to its metrological traceability and legal standing in the US market.

Technical Profile: Alogliptin Related Compound (Critical Impurity)

In the synthesis of Alogliptin Benzoate (a DPP-4 inhibitor), the most critical "Related Compound" controlled is the (S)-enantiomer , often formed via racemization or incomplete chiral separation.

FeatureSpecification
Common Name Alogliptin (S)-Enantiomer (often termed Impurity A in EP contexts)
Chemical Name (S)-2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]methyl]benzonitrile
CAS Number 1108732-05-3
Molecular Formula C₁₈H₂₁N₅O₂
Molecular Weight 339.39 g/mol
Role Chiral Impurity / Degradant
Criticality High (Enantiomeric Purity is a Critical Quality Attribute)

Comparative Analysis: USP RS vs. Alternatives

This section evaluates the USP Reference Standard against high-quality Secondary Standards (e.g., LGC, Toronto Research Chemicals) and In-House Synthesized Standards.

Quantitative Performance Matrix
MetricUSP Reference Standard Secondary Standard (Certified) In-House Standard
Purity Assignment 100.0% (Mass Balance)98.0% - 99.5% (Assay vs. USP)Variable (Requires full characterization)
Traceability Primary (Metrological Anchor)Traceable to USP/EPTraceable to Primary (if qualified)
Uncertainty (

)
Negligible (Defined by Monograph)Calculated (e.g.,

)
High (Synthesis dependent)
Regulatory Risk Zero (Golden Standard)Low (If qualified per USP <1010>)Medium/High (Requires robust defense)
Cost Efficiency Low (

$)
High ($)Medium (

)
Lead Time Immediate (Stock dependent)ImmediateWeeks (Synthesis + Qualification)
Causality & Scientific Rationale
  • Why USP? The USP RS value is "conclusively established" for compendial use. In a dispute (e.g., FDA audit), the USP result is final. Using a secondary standard introduces a propagation of error that must be statistically accounted for.

  • Why Secondary? For routine stability testing or process optimization, the cost of USP RS is prohibitive. A secondary standard, qualified against the USP RS, allows for high-throughput testing without consuming the primary material.

Experimental Protocol: Reference Standard Qualification

Objective: To qualify a Secondary Standard (Sub-Stock) against the USP Alogliptin Related Compound RS.

Materials
  • Primary Standard: USP Alogliptin Related Compound RS (Current Lot).

  • Candidate Standard: Alogliptin (S)-Enantiomer (High purity commercial source).

  • Solvents: Acetonitrile (HPLC Grade), Ammonium Carbonate, Water (Milli-Q).

HPLC Method (Chiral Purity)
  • Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 277 nm.

  • Temperature: 25°C.

Qualification Workflow (Self-Validating System)
  • System Suitability: Inject USP RS (n=5). Requirement: RSD < 2.0%, Tailing Factor < 1.5.

  • Bracketing: Inject USP RS

    
     Candidate Standard (n=3) 
    
    
    
    USP RS.
  • Calculation:

    
    
    Where 
    
    
    
    = Purity,
    
    
    = Peak Area,
    
    
    = Concentration.
  • Acceptance: The calculated purity must fall within the supplier's CoA range (

    
    ).
    

Visualizations

Reference Standard Qualification Pathway

This diagram illustrates the logical flow for establishing a working standard from a USP primary source, ensuring regulatory compliance.

RS_Qualification USP_RS USP Reference Standard (Primary Anchor) Purity_Assay Purity Assignment (HPLC vs. USP RS) USP_RS->Purity_Assay Reference Purchase_Sec Purchase Secondary Material (Candidate Standard) ID_Test Identity Verification (IR, MS, NMR) Purchase_Sec->ID_Test ID_Test->Purity_Assay Pass Fail Reject / Repurify ID_Test->Fail Fail Mass_Balance Mass Balance Check (Water, Residual Solvents) Purity_Assay->Mass_Balance Calc_Potency Calculate Potency (As-is) Mass_Balance->Calc_Potency Release Release as Working Standard (Valid for 1 Year) Calc_Potency->Release Within Specs Calc_Potency->Fail Out of Specs

Caption: Workflow for qualifying a secondary standard against the USP primary reference, ensuring traceability.

Impurity Formation Pathway (Alogliptin)

Understanding where the "Related Compound" originates is crucial for control.

Impurity_Pathway Starting_Mat 6-Chloro-3-methyluracil (Precursor) Intermediate Intermediate (N-Alkylation) Starting_Mat->Intermediate + 2-Cyanobenzyl bromide Alogliptin_R Alogliptin (R-Isomer) (Active API) Intermediate->Alogliptin_R + (R)-3-Aminopiperidine Alogliptin_S Related Compound A ((S)-Enantiomer) Intermediate->Alogliptin_S + (S)-3-Aminopiperidine (Impurity in Reagent) Alogliptin_R->Alogliptin_S Racemization (High pH/Temp) Degradant Hydrolysis Product (Amide Degradant) Alogliptin_R->Degradant Hydrolysis

Caption: Formation pathway of Alogliptin Related Compound (S-Isomer) via reagent impurity or racemization.

References

  • United States Pharmacopeia (USP). USP Monograph: Alogliptin Benzoate.[1] USP-NF.[1][2][3]

  • USP General Chapter <11>. USP Reference Standards. United States Pharmacopeia.[1][2][4][5]

  • USP General Chapter <1010>. Analytical Data—Interpretation and Treatment. United States Pharmacopeia.[1][2][4][5]

  • National Institutes of Health (NIH) - PubChem. Alogliptin Benzoate Compound Summary.

  • European Directorate for the Quality of Medicines (EDQM). General Text 5.12: Reference Standards. European Pharmacopoeia.[1][2][3]

Sources

Comparative Analysis: Linagliptin vs. 6-(3-Aminopiperidin-1-yl)nicotinonitrile as DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous, data-driven comparison between Linagliptin (a clinical standard) and 6-(3-Aminopiperidin-1-yl)nicotinonitrile (a structural pharmacophore/analog).

This analysis is structured for researchers requiring an objective evaluation of potency (IC50), binding kinetics, and experimental validation protocols.

Executive Summary & Structural Context[1][2][3][4]

In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes, the aminopiperidine moiety is a critical "warhead" that interacts with the enzyme's active site (specifically Glu205 and Glu206).

  • Linagliptin (BI-1356): A xanthine-based, highly potent, selective inhibitor.[1] It represents the "optimized" clinical drug with extensive hydrophobic interactions (S1, S2, and S1' subsites) leading to sub-nanomolar potency.

  • 6-(3-Aminopiperidin-1-yl)nicotinonitrile: A pyridine-based analog representing a "minimalist" pharmacophore. It retains the essential aminopiperidine (for salt-bridge formation) and a nitrile group (potential S1 pocket interaction) but lacks the extensive xanthine/quinazolinone scaffold of Linagliptin.

Key Distinction: While Linagliptin exhibits slow-tight binding kinetics (long residence time), the nicotinonitrile derivative functions as a rapid-equilibrium competitive inhibitor with significantly lower predicted potency due to the absence of the xanthine "anchor."

Quantitative Performance Data (IC50 & Kinetics)

The following data compares the established clinical values of Linagliptin against the structural properties of the nicotinonitrile analog.

Table 1: Comparative Potency & Physicochemical Profile
ParameterLinagliptin (Standard)6-(3-Aminopiperidin-1-yl)nicotinonitrile (Analog)
Primary Target DPP-4 (EC 3.4.14.[2]5)DPP-4 (EC 3.4.14.[2]5)
IC50 (In Vitro) ~1.0 nM (Range: 0.4 – 1.1 nM) [1][2]> 100 nM (Predicted/Structural Inference)*
Binding Mode Non-covalent, Slow-Tight BindingCompetitive, Rapid Equilibrium
Key Interactions Salt bridge (Glu205/206),

-stacking (Trp629), Hydrophobic S1' (Tyr547)
Salt bridge (Glu205/206), Hydrophobic S1 (Tyr662)
Selectivity (vs DPP-8/9) >10,000-foldLikely Low (Lacks selectivity-conferring xanthine tail)
Molecular Weight 472.54 g/mol ~202.25 g/mol

*Note: The IC50 for the nicotinonitrile analog is inferred based on Structure-Activity Relationship (SAR) data for simple aminopiperidine fragments lacking the xanthine/uracil scaffold. Without the xanthine anchor, potency typically drops from nanomolar to micromolar ranges.

Mechanistic Visualization (Graphviz/DOT)

The following diagram illustrates the structural causality: why Linagliptin achieves 1 nM potency while the analog is less potent.

DPP4_Binding_Mechanism cluster_enzyme DPP-4 Active Site cluster_linagliptin Linagliptin (Optimized) cluster_analog Nicotinonitrile Analog Glu205 Glu205 / Glu206 (Salt Bridge) Trp629 Trp629 (Pi-Stacking) S1_Pocket S1 Hydrophobic Pocket (Tyr631, Tyr662) S2_Pocket S2 Extensive Pocket L_Amino Aminopiperidine Group L_Amino->Glu205 Strong Ionic Bond L_Xanthine Xanthine Scaffold L_Xanthine->Trp629 Pi-Pi Stacking Outcome_L IC50 ~ 1 nM (Slow Dissociation) L_Xanthine->Outcome_L L_Quin Quinazolinone Tail L_Quin->S2_Pocket Hydrophobic Anchor A_Amino Aminopiperidine Group A_Amino->Glu205 Ionic Bond A_Pyridine Nicotinonitrile Core A_Pyridine->S1_Pocket Weak Hydrophobic Outcome_A IC50 > 100 nM (Fast Dissociation) A_Pyridine->Outcome_A

Figure 1: Mechanistic comparison of binding modes. Linagliptin exploits the Xanthine scaffold for dual-site binding, whereas the Nicotinonitrile analog relies primarily on the aminopiperidine salt bridge.

Experimental Protocol: Determination of IC50

To objectively validate the performance of the Nicotinonitrile analog against Linagliptin, use the following Fluorometric Assay protocol. This method is self-validating via the use of a positive control (Linagliptin).

Methodology: Fluorometric DPP-4 Activity Assay

Principle: DPP-4 cleaves the substrate Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin), releasing the fluorophore AMC. Inhibitors reduce the rate of fluorescence increase.

Reagents & Setup:
  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.

  • Enzyme: Recombinant Human DPP-4 (rhDPP4). Concentration: 10 ng/well.

  • Substrate: Gly-Pro-AMC (Km ~ 50 µM). Final concentration: 20 µM (below Km to ensure competitive sensitivity).

  • Compounds:

    • Linagliptin Stock: 10 mM in DMSO.[3]

    • Nicotinonitrile Analog: 10 mM in DMSO.[3]

Step-by-Step Workflow:
  • Preparation of Dilutions:

    • Prepare a 10-point serial dilution (1:3) for both compounds.

    • Linagliptin Range: Start at 100 nM (final) down to 0.005 nM.

    • Analog Range: Start at 100 µM (final) down to 5 nM (due to lower expected potency).

  • Pre-Incubation (Critical Step):

    • Add 10 µL of diluted inhibitor to 96-well black plate.

    • Add 10 µL of rhDPP4 enzyme solution.

    • Incubate for 15 minutes at 37°C.

    • Reasoning: Linagliptin is a slow-binding inhibitor. Without pre-incubation, the IC50 will be underestimated (appear weaker).

  • Reaction Initiation:

    • Add 80 µL of Substrate Solution (Gly-Pro-AMC).

    • Final Volume: 100 µL.

  • Kinetic Measurement:

    • Read Fluorescence immediately: Ex/Em = 360/460 nm.[4]

    • Mode: Kinetic read every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Plot % Inhibition vs. Log[Concentration].

    • Fit data to the 4-Parameter Logistic (4PL) Equation :

      
      
      

Experimental Workflow Diagram

Experimental_Protocol Step1 Compound Prep (DMSO Stock) Step2 Serial Dilution (10-point, 1:3) Step1->Step2 Step3 Enzyme Addition (rhDPP4) Step2->Step3 Step4 Pre-Incubation (15 min @ 37°C) Step3->Step4 Critical for Linagliptin Step5 Substrate Addition (Gly-Pro-AMC) Step4->Step5 Step6 Kinetic Read (Ex360/Em460) Step5->Step6 Step7 4PL Regression Calculate IC50 Step6->Step7

Figure 2: Validated workflow for comparative IC50 determination.

Synthesis of Results & Conclusion

  • Linagliptin acts as the definitive positive control. An IC50 value between 0.5 nM and 1.5 nM confirms your assay system is valid [1].

  • 6-(3-Aminopiperidin-1-yl)nicotinonitrile serves as a structural probe. If your experimental IC50 is significantly higher (e.g., >100 nM), it confirms the hypothesis that the xanthine scaffold (present in Linagliptin) is essential for high-affinity binding and selectivity, while the aminopiperidine-nicotinonitrile core provides only basal inhibitory activity.

References
  • Thomas, L., et al. (2008). "(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors." Journal of Pharmacology and Experimental Therapeutics.

  • Eckhardt, M., et al. (2007).[5] "8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes." Journal of Medicinal Chemistry.

  • MedChemExpress. "Linagliptin Datasheet & IC50 Values."

  • Cayman Chemical. "DPP-4 Inhibitor Screening Assay Kit Protocol."

Sources

Comparative Control Strategies for Genotoxic Impurities in Alogliptin Synthesis: An ICH M7 Compliance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Alogliptin Benzoate (DPP-4 Inhibitor) Critical Challenge: Control of alkyl halide and uracil-derivative Genotoxic Impurities (GTIs) to < ppm levels. Guidance Framework: ICH M7(R1), ICH Q3A/B.[1]

This guide provides a technical comparison between End-Product Testing (Option 1) and Process Purge Justification (Option 4) strategies for controlling mutagenic impurities in Alogliptin synthesis. It synthesizes experimental data on the detection of 2-(bromomethyl)benzonitrile and 6-chloro-3-methyluracil, offering a validated LC-MS/MS protocol and a theoretical purge factor framework.[2]

Part 1: The Genotoxic Impurity Landscape

Alogliptin synthesis typically involves the alkylation of 3-methyl-6-chlorouracil.[2][3] This reaction introduces high-risk alkylating agents.[2] Under ICH M7, these are Class 2 or Class 3 impurities (mutagenic or potentially mutagenic).

Critical Impurities of Concern
Impurity NameStructure/OriginICH M7 ClassRisk Mechanism
2-Cyanobenzyl bromide Alkylating ReagentClass 2Direct DNA alkylation (Alkyl Halide)
6-Chloro-3-methyluracil Starting MaterialClass 3Michael acceptor potential; halo-uracil reactivity
N-Nitroso Analogues By-product (if nitrite used)Class 1High potency carcinogen (Cohort of Concern)
Synthesis Pathway & Impurity Entry Points

The following diagram illustrates the standard industrial route and identifies where critical GTIs enter the stream.

AlogliptinSynthesis cluster_0 Stage 1: Uracil Alkylation cluster_1 Stage 2: Amination cluster_2 Stage 3: Salt Formation SM1 6-Chloro-3-methyluracil Int1 Intermediate A (Chlorouracil derivative) SM1->Int1 + Reagent Base/DMF Reagent 2-(Bromomethyl)benzonitrile (GTI Source) Reagent->Int1 Final Alogliptin Benzoate (API) Reagent->Final Potential Carryover (Must be < ppm) Int2 Crude Alogliptin Int1->Int2 + Amine Nu- Substitution Amine (R)-3-Aminopiperidine Amine->Int2 Int2->Final Crystallization Benzoic Benzoic Acid Benzoic->Final

Figure 1: Synthesis of Alogliptin highlighting the entry and potential carryover of the mutagenic alkylating agent 2-(bromomethyl)benzonitrile.

Part 2: Comparative Control Strategies

Drug developers must choose between routine testing or scientific justification.[2][3]

Comparison: Option 1 vs. Option 4 (ICH M7)
FeatureStrategy A: Routine Testing (Option 1) Strategy B: Purge Argument (Option 4)
Definition Testing the final API for the GTI in every batch.Demonstrating the process inherently removes the GTI.
Analytical Burden High: Requires validated LC-MS/MS for release.[2]Low: One-time spike/purge study; no routine release testing.
Cost Implications High recurring QC costs ($200-500/sample).[2]High upfront development cost; Low recurring cost.[2]
Risk Profile Low regulatory risk (data is definitive).[2]Moderate regulatory risk (requires robust scientific defense).[2]
Implementation Recommended for late-stage entry or low purge factors.[2]Recommended for highly reactive impurities introduced early.[2]
The "Purge Factor" Logic (Strategy B)

To utilize Option 4, you must calculate the Purge Ratio .



Experimental Example: If you introduce 2-(bromomethyl)benzonitrile at 5.0% (50,000 ppm) and the limit is 10 ppm:

  • Required Purge:

    
     reduction.[2]
    
  • Process Capability: The alkyl halide is highly reactive (Reaction purge) and highly soluble in organic mother liquors (Solubility purge).

  • Conclusion: If the calculated purge is

    
    , routine testing is waived.
    

Part 3: Comparative Analytical Performance

When Strategy A (Testing) is required, the choice of method is critical. The structural alert (alkyl halide) lacks a strong chromophore, making UV detection difficult at trace levels.

Method A (HPLC-UV) vs. Method B (LC-MS/MS)[2]
ParameterMethod A: HPLC-UV (Traditional)Method B: LC-MS/MS (Recommended)
Detector UV at 210-230 nmTriple Quadrupole MS (MRM Mode)
Specificity Low (Matrix interference common)High (Mass transition specific)
LOD (Limit of Detection) ~50 - 100 ppm0.5 - 1.0 ppm
Linearity (

)
> 0.99 (at high conc.)[2][3]> 0.999 (at trace levels)
Suitability Assay & Related Substances (Purity)Genotoxic Impurity Quantification

Verdict: HPLC-UV is insufficient for meeting the Threshold of Toxicological Concern (TTC) limits (typically < 20 ppm) for Alogliptin GTIs.[2] LC-MS/MS is the mandatory standard for validation. [2][3]

Part 4: Validated Experimental Protocol

Objective: Quantification of 2-(bromomethyl)benzonitrile (2-CNB) in Alogliptin API.

Instrument Conditions (LC-MS/MS)
  • System: Agilent 6460 Triple Quad or equivalent.

  • Column: Inertsil ODS-3 (150 mm × 4.6 mm, 3 µm) or Kromasil CN.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Acetate optional).[2]

  • Mobile Phase B: Acetonitrile : Methanol (80:20).[2][4][5]

  • Flow Rate: 0.8 mL/min (Split to MS source if necessary).

  • Gradient:

    • 0-2 min: 10% B[2]

    • 2-8 min: 10% → 90% B[2]

    • 8-12 min: 90% B[2]

  • Injection Volume: 10 µL.

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Target Compound: 2-Cyanobenzyl bromide.[2][6][7]

    • Precursor Ion: m/z 196/198 (Isotopic pattern of Br).

    • Product Ion: m/z 116 (Loss of Br, formation of cyanobenzyl cation).

  • Collision Energy: 15-20 eV (Optimized per instrument).[2]

Sample Preparation
  • Diluent: Acetonitrile:Water (50:50).[2]

  • Standard Stock: Dissolve 10 mg 2-CNB in 100 mL diluent (100 µg/mL).

  • Test Sample: Accurately weigh 50 mg Alogliptin Benzoate into 10 mL flask. Dissolve and sonicate.[2] (Conc: 5 mg/mL).[2]

  • Calibration: Prepare linearity standards from 0.5 ppm to 100 ppm relative to test concentration.

System Suitability Criteria (Self-Validating)
  • S/N Ratio: > 10 for the LOQ standard.

  • Recovery: Spiked samples must show 80-120% recovery.[2]

  • Precision: %RSD of 6 replicate injections < 5.0%.

Part 5: References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1][2][8] Link

  • Ravi, Y., & Rajkamal, B. B. (2019). A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits.[4][5][9] Journal of Applied Pharmaceutical Science, 9(2), 29-37.[2][4][5] Link

  • Teasdale, A., et al. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies to Demonstrate Control. Organic Process Research & Development, 17(2), 221–230. Link[2]

  • Zhang, K., et al. (2015). A developed HPLC method for the determination of Alogliptin Benzoate and its potential impurities in bulk drug and tablets.[10][4][9] Asian Journal of Pharmaceutical Sciences, 10(2), 152-158.[2][4] Link[2]

  • European Medicines Agency. Alogliptin Assessment Report.[2] (Details on impurity limits and safety). Link[2]

Sources

Comparative Guide: Determination of LOD and LOQ for 6-(3-Aminopiperidin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(3-Aminopiperidin-1-yl)nicotinonitrile is a critical pharmacophore, frequently serving as a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors such as Alogliptin. Because of its role in late-stage synthesis, accurate quantification is bifurcated into two distinct needs: Assay Potency (ensuring the intermediate itself is pure) and Trace Impurity Analysis (ensuring it is cleared from the final API).

This guide objectively compares the two dominant methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this analyte: HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) and UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry).

The Core Dilemma
  • Choose HPLC-UV when validating the purity of the intermediate itself (macro-analysis).

  • Choose UHPLC-MS/MS when screening the final API for residual traces of this intermediate (micro-analysis/genotoxic risk assessment).

Technical Context & Molecule Properties[1][2][3][4][5]

To design a robust assay, we must exploit the physicochemical properties of the analyte.

PropertyFeatureAnalytical Implication
Structure Pyridine ring conjugated with a nitrile groupUV Active: Strong absorbance expected at 250–275 nm .
Basicity Secondary amine on the piperidine ringMS Active: Readily protonates (

) in positive ESI mode.
Polarity Moderate to HighRequires polar-embedded C18 or HILIC columns for adequate retention.

Comparative Methodology: HPLC-UV vs. UHPLC-MS/MS

Method A: HPLC-UV (The Routine Workhorse)

Best For: Raw material release testing, reaction monitoring.

  • Principle: Relies on the chromophore provided by the nicotinonitrile system.

  • LOD/LOQ Determination Method: Signal-to-Noise (S/N) Ratio (per ICH Q2).[1]

  • Pros: Cost-effective, robust, high linearity in upper ranges.

  • Cons: Insufficient for trace analysis (< 1 ppm).

Experimental Protocol (HPLC-UV)
  • Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic 60:40 (Buffer: 0.1% Phosphoric Acid : Acetonitrile). Note: Acidic pH keeps the amine protonated, preventing peak tailing.

  • Wavelength: 270 nm (Lambda max).

  • Workflow:

    • Prepare a known stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions down to 0.05 µg/mL.

    • Inject

      
       replicates at the estimated LOQ concentration.
      
    • Calculate S/N ratio using the software's RMS noise algorithm.

Method B: UHPLC-MS/MS (The Precision Tool)

Best For: Genotoxic impurity screening, cleaning validation, final API release.

  • Principle: Electrospray Ionization (ESI+) followed by Multiple Reaction Monitoring (MRM).

  • LOD/LOQ Determination Method: S/N Ratio or Standard Deviation of Intercept.[1][2]

  • Pros: Extreme sensitivity (sub-ng/mL), high specificity (mass filtering).

  • Cons: Matrix effects, high instrument cost.

Experimental Protocol (UHPLC-MS/MS)
  • Column: Sub-2 µm C18 (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B). Note: Volatile buffer is mandatory for MS source health.

  • Detection: ESI Positive Mode. Transition: Precursor

    
    
    
    
    
    Product Ion (fragmentation of the piperidine ring).
  • Workflow:

    • Prepare stock in methanol.

    • Dilute to ng/mL range.[3]

    • Inject

      
       replicates.
      
    • Critical Step: Assess matrix effects by spiking the analyte into the "clean" final API matrix to ensure no ion suppression occurs.

Quantitative Performance Comparison

The following data represents typical validation performance metrics for this class of pyridine-based intermediates.

MetricHPLC-UV (Method A)UHPLC-MS/MS (Method B)
LOD (S/N ~ 3:1)

µg/mL

ng/mL
LOQ (S/N ~ 10:1)

µg/mL

ng/mL
Linearity (

)

(Range: 1–100 µg/mL)

(Range: 1–1000 ng/mL)
Precision (%RSD)


Throughput 10–15 min/run3–5 min/run

Analyst Insight: While MS/MS is 100x more sensitive, the precision (%RSD) is often lower than UV due to ionization variability. Do not use MS/MS for assaying the main component if UV is sufficient.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and validation workflow for determining LOD/LOQ, compliant with ICH Q2(R1) guidelines.

LOD_LOQ_Determination Start Start: Define Analytical Goal Decision Is the target concentration < 1 µg/mL (Trace)? Start->Decision UV_Path Select HPLC-UV (Method A) Decision->UV_Path No (Assay) MS_Path Select UHPLC-MS/MS (Method B) Decision->MS_Path Yes (Impurity) UV_Prep Prep: Serial Dilution (Solvent Only) UV_Path->UV_Prep UV_Measure Measure S/N Ratio at 270 nm UV_Prep->UV_Measure Calc Calculate S/N LOD = 3.3σ/S or S/N=3 LOQ = 10σ/S or S/N=10 UV_Measure->Calc MS_Prep Prep: Spike into Sample Matrix MS_Path->MS_Prep MS_Measure Measure S/N Ratio (MRM Transition) MS_Prep->MS_Measure MS_Measure->Calc Verify Verify Precision (Inject n=6 at LOQ) Calc->Verify

Figure 1: Decision matrix and workflow for selecting the appropriate detection method and calculating LOD/LOQ based on sensitivity requirements.

Step-by-Step Calculation Protocol (ICH Q2 Compliant)

Regardless of the detector (UV or MS), the mathematical derivation of LOD and LOQ must follow a self-validating statistical approach.

Approach 1: Signal-to-Noise (S/N)

Most common for chromatographic methods exhibiting baseline noise.

  • Blank Injection: Inject the solvent blank to establish the baseline noise (

    
    ). Measure the peak-to-peak noise in a window around the retention time.
    
  • Low Standard Injection: Inject a low concentration standard (

    
    ).
    
  • Calculation:

    
    
    Where 
    
    
    
    is the height of the peak and
    
    
    is the peak-to-peak noise.
  • Acceptance Criteria:

    • LOD: S/N

      
       3
      
    • LOQ: S/N

      
       10
      
Approach 2: Standard Deviation of the Response (Calibration Curve)

Preferred when baseline noise is negligible or hard to define.

  • Construct a calibration curve with samples near the expected LOD.

  • Calculate the Standard Deviation of the y-intercepts (

    
    )  and the Slope (
    
    
    
    )
    of the regression line.[4]
  • Formulas:

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Kaviani, B. et al. (2024). "Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method." Pharmaceutical Sciences.[6][7] Retrieved from [Link]

  • Mayer, B.X. et al. (2003).[8] "Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Publish Comparison Guide: Cross-Reactivity of 6-(3-Aminopiperidin-1-yl)nicotinonitrile in DPP-4 Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison and experimental framework for evaluating 6-(3-Aminopiperidin-1-yl)nicotinonitrile (referred to herein as 6-APN ), a simplified aminopiperidine-based scaffold often utilized in medicinal chemistry as a fragment probe or structural analog in the development of DPP-4 inhibitors.

Executive Summary: The Aminopiperidine Scaffold Context

6-(3-Aminopiperidin-1-yl)nicotinonitrile (6-APN) represents a core pharmacophore shared by several "gliptin" class drugs, most notably Alogliptin and Linagliptin . It consists of a pyridine ring substituted with a nitrile group (occupying the S1 catalytic pocket) and a 3-aminopiperidine moiety (targeting the S2 sub-pocket).

While 6-APN exhibits nanomolar potency against Dipeptidyl Peptidase-4 (DPP-4), its simplified structure lacks the steric bulk of optimized clinical drugs (like the pyrimidinedione of Alogliptin or the xanthine of Linagliptin). Consequently, its cross-reactivity profile against the structurally homologous cytosolic proteases DPP-8 and DPP-9 is a critical parameter for researchers. High inhibition of DPP-8/9 is associated with severe toxicities, including T-cell suppression and alopecia, making the selectivity ratio (IC50 DPP-8 / IC50 DPP-4) a " go/no-go " determinant in early discovery.

This guide compares 6-APN against industry standards (Sitagliptin , Vildagliptin ) and provides a validated protocol for assessing its selectivity.

Comparative Performance Profile

The following data synthesizes performance metrics for 6-APN (based on aminopiperidine-pyridine scaffold literature) versus clinical standards.

Table 1: Inhibitory Potency & Selectivity Landscape
Parameter6-APN (Probe) Alogliptin (Reference) Sitagliptin (Standard) Vildagliptin
Scaffold Type Aminopiperidine-PyridineAminopiperidine-PyrimidinedioneTriazolopiperazineCyanopyrrolidine
DPP-4 IC50 (nM) 10 – 50 nM *< 10 nM~18 nM~60 nM
DPP-8 IC50 (nM) 200 – 1,000 nM > 10,000 nM> 40,000 nM~1,000 nM
DPP-9 IC50 (nM) 150 – 800 nM > 10,000 nM> 40,000 nM~500 nM
Selectivity Ratio (DPP-8/DPP-4)~20 – 50x (Low/Moderate)> 1,000x (High)> 2,500x (High)~200x (Moderate)
Binding Mode Non-covalentNon-covalentNon-covalentCovalent (Reversible)

*Note: Values for 6-APN are representative of the 2-aminopiperidine-5-cyanopyridine scaffold class. Exact potency varies by salt form and assay conditions.

Key Technical Insight: The "Selectivity Gap"

The 3-aminopiperidine group forms a salt bridge with Glu205/Glu206 in the DPP-4 active site. In clinical drugs like Alogliptin, the large "anchor" ring (pyrimidinedione) clashes with specific residues in the DPP-8/9 active sites, preventing binding. 6-APN , lacking this bulky anchor, can fit more easily into the catalytic pockets of DPP-8 and DPP-9, resulting in lower selectivity . Researchers must account for this "off-target" inhibition when using 6-APN at high concentrations (>1 µM) in cellular assays.

Mechanism of Action & Cross-Reactivity Pathways

Understanding the structural basis of cross-reactivity is essential for interpreting assay results. The diagram below illustrates the binding logic and the risk of off-target effects.

DPP4_Selectivity_Pathway Compound 6-(3-Aminopiperidin-1-yl) nicotinonitrile (6-APN) Binding_S1 S1 Pocket Interaction (Nitrile Group) Compound->Binding_S1 Binding_S2 S2 Pocket Interaction (Aminopiperidine) Compound->Binding_S2 DPP4 DPP-4 Enzyme (Extracellular) Effect_Therapeutic Therapeutic Effect (GLP-1 Stabilization) DPP4->Effect_Therapeutic DPP89 DPP-8 / DPP-9 (Cytosolic) Effect_Toxic Toxic Effect (T-Cell Suppression / Alopecia) DPP89->Effect_Toxic If Selectivity < 100x Binding_S1->DPP4 High Affinity Binding_S1->DPP89 Moderate Affinity (Due to low steric hindrance) Binding_S2->DPP4 Salt Bridge (Glu205/206) Binding_S2->DPP89 Conserved Residues

Caption: Mechanistic pathway showing how the simplified 6-APN scaffold may inadvertently target cytosolic DPP-8/9 due to lack of steric exclusion, leading to potential toxicity.

Experimental Protocol: Validating Selectivity

To use 6-APN reliably, you must establish its specific IC50 profile in your assay system. This protocol uses a fluorogenic substrate method validated for high-throughput screening.

Materials Required
  • Enzymes: Recombinant Human DPP-4, DPP-8, and DPP-9 (expressed in Sf9 or E. coli).

  • Substrate: H-Gly-Pro-AMC (7-Amino-4-methylcoumarin). Note: Gly-Pro is a universal substrate for this family.

  • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

  • Controls: Sitagliptin (Positive Selectivity Control), Vildagliptin (Reference).

Step-by-Step Workflow
  • Enzyme Titration (Pre-Assay):

    • Dilute enzymes to a working concentration that hydrolyzes <10% of the substrate over the reaction time (typically 0.1 – 1 nM enzyme).

    • Why: Ensures the assay remains in the initial velocity (

      
      ) phase for accurate IC50 determination.
      
  • Compound Preparation:

    • Dissolve 6-APN in 100% DMSO to 10 mM stock.

    • Prepare a 10-point serial dilution (1:3) starting at 100 µM (final assay concentration).

    • Critical: Ensure final DMSO concentration is <1% to prevent enzyme denaturation.

  • Reaction Assembly:

    • Step A: Add 10 µL of diluted 6-APN (or control) to black 96-well plates.

    • Step B: Add 20 µL of Enzyme solution (DPP-4, DPP-8, or DPP-9).

    • Incubation: Incubate for 15 minutes at 25°C to allow inhibitor-enzyme equilibrium.

    • Step C: Initiate reaction by adding 20 µL of Substrate (H-Gly-Pro-AMC, 20 µM final).

  • Kinetic Measurement:

    • Monitor fluorescence (Ex: 360 nm / Em: 460 nm) continuously for 30 minutes.

    • Calculate the slope (RFU/min) for the linear portion of the curve.

  • Data Analysis:

    • Fit data to the 4-parameter logistic equation:

      
      
      
    • Calculate Selectivity Ratio: $ \text{Ratio} = \frac{IC_{50} (DPP-8)}{IC_{50} (DPP-4)} $

Self-Validating Checkpoints
  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Sitagliptin Control: IC50 for DPP-4 should be ~15-20 nM; IC50 for DPP-8 should be > 20 µM. If Sitagliptin inhibits DPP-8 significantly, your enzyme concentration is likely too high or the enzyme preparation is impure.

References

  • Havale, S. H., & Pal, M. (2009). Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes.[1][2][3][4] Bioorganic & Medicinal Chemistry, 17(5), 1783-1802. Link

  • Lankas, G. R., et al. (2005). Dipeptidyl Peptidase-IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity over Dipeptidyl Peptidases 8 and 9.[5][6][7] Diabetes, 54(10), 2988-2994. Link

  • Deacon, C. F. (2011). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism, 13(1), 7-18. Link

  • Nabeno, M., et al. (2013). A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site. Biochemical and Biophysical Research Communications, 434(2), 191-196. Link

  • Schnapp, G., et al. (2016). Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and their Relationship to Structure. Journal of Medicinal Chemistry, 59(16), 7466-7477. Link

Sources

Quantitative NMR (qNMR) vs. Mass Balance: The New Gold Standard for Reference Material Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the "Mass Balance" approach—subtracting all impurities found via HPLC, GC, TGA, and Karl Fischer from 100%—was the undisputed king of reference standard certification. However, this method suffers from a critical flaw: it is a relative measurement that assumes you have detected everything. If your chromatography method misses a novel impurity, your purity value is artificially inflated.

Quantitative NMR (qNMR) has emerged as the superior alternative for primary reference standards.[1] Unlike chromatography, qNMR is a primary ratio method . It does not require a reference standard of the analyte itself; it only requires a traceable internal standard (IS) with a known purity. Because the NMR signal intensity is directly proportional to the number of nuclei (e.g., protons), qNMR acts as a "universal molar detector," offering direct traceability to the International System of Units (SI).

This guide objectively compares these methodologies and provides the specific protocols required to achieve high-precision (<1.0% uncertainty) results.

Comparative Analysis: qNMR vs. Mass Balance (HPLC/GC)

The following table contrasts the traditional Mass Balance approach with the modern qNMR workflow.

FeatureMass Balance (HPLC + TGA + KF)Quantitative NMR (qNMR)
Measurement Principle Indirect/Subtractive. Purity =

.[2][3]
Direct/Absolute. Ratio of analyte protons to internal standard protons.
Reference Standard Requires an identical, well-characterized standard of the same compound.Requires any suitable Internal Standard (IS) with known purity (e.g., Maleic Acid).[4]
Traceability Difficult to establish SI traceability directly.SI-Traceable via the Internal Standard (e.g., NIST/BIPM traceable).
Detection Bias High Risk. "Invisible" impurities (no UV chromophore) are missed, leading to overestimation of purity.Low Risk. "Universal Detector"—all protonated impurities are visible.
Speed & Workflow Slow. Requires multiple techniques (HPLC for organics, KF for water, TGA for volatiles).Rapid. Simultaneous quantification of residual solvents, water (sometimes), and organics in one spectrum.
Sample Consumption High (multiple destructive tests).Non-destructive (sample can be recovered).[5]
Precision (RSD) Typically 0.5% – 2.0% (cumulative error propagation).Typically 0.1% – 0.5% (with metrological weighing).

The Scientific Mechanism: Why qNMR Works

The "Universal Detector" Concept

In HPLC-UV, the response factor depends on the extinction coefficient (


) of the molecule. If Impurity A has a low 

at 254 nm, it may appear as a minor blip even if it constitutes 10% of the sample mass.

In


H-qNMR, the response factor is structural, not chemical . The integrated area (

) of a resonance signal is described by:


Where


 is the number of protons contributing to the signal.[4] By adding a known mass of an Internal Standard (IS), the purity (

) of the analyte is calculated using the fundamental qNMR equation:


  • 
    : Integral area[6]
    
  • 
    : Number of protons (e.g., 3 for a methyl group)
    
  • 
    : Molecular weight[7]
    
  • 
    : Mass weighed
    
  • 
    : Purity[2][3][5][6][7][8][9][10][11][12]
    

This equation eliminates the need for response factor calibration curves, making qNMR a primary method .

Experimental Protocol: High-Precision qNMR

To achieve the precision required for reference standards (uncertainty < 1%), you cannot use standard "walk-up" NMR settings. You must control the Relaxation Delay (d1) and Signal-to-Noise (S/N) .

Phase 1: Internal Standard Selection

The Internal Standard (IS) is the anchor of the experiment.[12] It must meet these criteria:

  • SI-Traceability: Must be a Certified Reference Material (CRM) (e.g., TraceSure, NIST SRM).[11]

  • Spectral Clarity: Its signals must not overlap with the analyte.

  • Inertness: Must not react with the analyte or solvent.

  • Relaxation: Should have a

    
     relaxation time similar to the analyte (or manageable).
    

Common Internal Standards:

  • Maleic Acid:[4][5][10][12] Good for polar solvents (D2O, DMSO). Sharp singlet.

  • Dimethyl Sulfone (DMSO2):[10] High stability, simple spectrum.

  • Benzoic Acid:[10][13] Good for organic solvents (CDCl3).

Phase 2: Sample Preparation (Gravimetric)
  • Balance: Use a 5- or 6-place analytical balance (readability 0.01 mg or 0.001 mg).

  • Weighing: Weigh at least 10–20 mg of both Analyte and IS directly into the NMR tube or a mixing vial to minimize transfer errors.

  • Solvation: Dissolve completely in a deuterated solvent (e.g., DMSO-

    
    , CDCl
    
    
    
    ). Ensure no undissolved particulates remain.
Phase 3: Acquisition Parameters (The "Senior Scientist" Settings)

Standard NMR parameters are optimized for speed, not quantitation. For qNMR, use these specific settings:

  • Pulse Angle:

    
     pulse is preferred for maximum signal.
    
  • Relaxation Delay (d1): This is the most critical parameter.

    • Determine the longest longitudinal relaxation time (

      
      ) in your sample (usually the IS or a methyl group).
      
    • Rule: Set

      
      .
      
    • Reasoning: At

      
      , 99.3% of the magnetization returns to equilibrium. Anything less leads to integration errors due to saturation.
      
  • Scans (ns): Set to achieve a Signal-to-Noise (S/N) ratio

    
     (typically 32 or 64 scans).
    
  • Spectral Width: Ensure it covers all signals + baseline (typically 20 ppm).

  • Temperature: Control to

    
     K to prevent chemical shift drift.
    
Phase 4: Processing
  • Phasing: Manual phasing is required. Autophase is often insufficient for quantitative integration.

  • Baseline Correction: Apply a polynomial baseline correction (usually 5th order) to ensure the integral starts and ends at zero.

  • Integration: Integrate the specific regions of interest. Do not include

    
    C satellites (the small peaks 0.55% on either side of the main peak) unless the IS integration also includes them.
    

Visualizations

Diagram 1: The qNMR Workflow

This linear flow illustrates the critical path from weighing to calculation, emphasizing the metrological checkpoints.

qNMR_Workflow cluster_Prep Sample Preparation (Gravimetric) cluster_Acq NMR Acquisition Start Start: Reference Material Candidate Weighing Weigh Analyte + Internal Standard (Metrological Balance) Start->Weighing Solvation Dissolve in Deuterated Solvent (Complete Homogeneity) Weighing->Solvation T1_Test Measure T1 Relaxation (Inversion Recovery) Solvation->T1_Test Acquisition Quantitative Scan (Delay > 5x T1, S/N > 150:1) T1_Test->Acquisition Set d1 parameter Processing Data Processing (Phase, Baseline, Integrate) Acquisition->Processing Calculation Calculate Purity % (qNMR Equation) Processing->Calculation

Figure 1: The qNMR workflow emphasizing the critical T1 measurement step to ensure full magnetization recovery.

Diagram 2: Logic Tree – When to use qNMR?

This decision matrix helps researchers decide between Mass Balance and qNMR.

Decision_Matrix Question Goal: Purity Assessment of Standard Check1 Is an identical Reference Standard available? Question->Check1 Check2 Does the molecule have NMR-active nuclei (1H, 19F, 31P)? Check1->Check2 No (New Chemical Entity) Result_HPLC Use Mass Balance (HPLC/GC + TGA + KF) Check1->Result_HPLC Yes (Routine QC) Check3 Is the sample scarce (<10mg) or expensive? Check2->Check3 Yes Check2->Result_HPLC No Result_qNMR Use qNMR (Primary Ratio Method) Check3->Result_qNMR Yes (Non-destructive) Check3->Result_qNMR No (High Precision Needed)

Figure 2: Decision matrix for selecting between Mass Balance and qNMR based on sample availability and reference standard existence.

References

  • BIPM (Bureau International des Poids et Mesures). (2021). qNMR Internal Standard Reference Data (ISRD). [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. [Link]

  • Japanese Pharmacopoeia. (2016). General Tests 2.21 Nuclear Magnetic Resonance Spectroscopy: qNMR. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Safety Operating Guide

Operational Disposal Guide: 6-(3-Aminopiperidin-1-yl)nicotinonitrile

[1][2]

Executive Safety Summary

  • Immediate Classification: Hazardous Chemical Waste (Toxic, Irritant).

  • Disposal Method: High-temperature incineration at an approved TSDF (Treatment, Storage, and Disposal Facility).[2]

  • Critical Prohibition: NEVER dispose of this compound or its solutions down the drain. The nitrile moiety poses aquatic toxicity risks and potential regulatory violations (RCRA/EPA).

  • Incompatibility: Avoid contact with strong acids and oxidizers.[3] Acidic hydrolysis of the nitrile group can theoretically release hydrogen cyanide (HCN) gas under thermal stress.

Chemical Hazard Profile & Risk Assessment

To ensure self-validating safety protocols, one must understand the causality of the hazards based on the chemical structure.

Structural ComponentAssociated HazardOperational Implication
Nicotinonitrile Core Toxic by ingestion/inhalation; Thermal decomposition releases HCN and NOx.[1][2]Fire Risk: In case of fire, use SCBA. Do not inhale smoke.[4][5][6][7] Waste: Must be incinerated to destroy the nitrile bond.
3-Aminopiperidine Skin/Eye Irritant; Basic (high pH potential).[1][2]Handling: Double-gloving (Nitrile) is mandatory.[1][2] Storage: Segregate from acids to prevent exothermic neutralization.
Free Amine (-NH2) Potential for salt formation; oxidizable.[1][2]Stability: Keep container tightly closed; store under inert atmosphere if long-term storage is required before disposal.

GHS Classification (Derived from Analogs):

  • Signal Word: WARNING or DANGER

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[8]

  • H315/H319: Causes skin and serious eye irritation.[6][7][9]

  • H335: May cause respiratory irritation.[6][7]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired raw material, spill cleanup residues, or failed synthesis solids.[2]

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (minimum 0.11 mm thickness; double glove recommended).[2]

    • Safety goggles (chemical splash guard).[2][3]

    • Lab coat (buttoned).[2]

    • Particulate respirator (N95/P100) if dust generation is likely.[2]

  • Containment:

    • Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Reasoning: HDPE is resistant to basic amines and organic nitriles. Glass is acceptable but poses a breakage risk during transport.

  • Labeling:

    • Apply a hazardous waste label.[10][11]

    • Constituents: "6-(3-Aminopiperidin-1-yl)nicotinonitrile".[1][2]

    • Hazard Checkbox: Toxic, Irritant.

  • Secondary Containment:

    • Place the primary HDPE jar into a clear, sealable plastic bag (4 mil thickness) to prevent contamination of the waste drum.

Protocol B: Liquid Waste (Solutions/Mother Liquors)

Applicable for: HPLC waste, reaction mixtures, or dissolved samples.[2]

  • Segregation:

    • Determine the solvent base.

    • Option 1 (Halogenated): If dissolved in DCM, Chloroform, etc.

      
      Halogenated Waste Stream .
      
    • Option 2 (Non-Halogenated): If dissolved in MeOH, EtOH, DMSO, Water

      
      Non-Halogenated Organic Waste Stream .
      
  • pH Check (Critical):

    • Ensure the waste solution is Neutral or Basic (pH

      
       7) .[2]
      
    • Causality: Mixing nitrile-containing waste with strong acidic waste streams can promote hydrolysis.[1][2] While this specific molecule is relatively stable, maintaining basic pH prevents any risk of volatile toxicant formation.

  • Container:

    • Use approved safety carboys (typically 5L, 10L, or 20L HDPE).

    • Venting: Ensure the cap is vented if the solution contains volatile solvents, but keep closed otherwise.

Protocol C: Contaminated Sharps & Debris

Applicable for: Syringes, needles, weigh boats, contaminated gloves.

  • Sharps: Place needles/syringes directly into a rigid, puncture-proof "Biohazard/Chemo" sharps container.[2] Do not recap.

  • Dry Debris: Contaminated paper towels, weigh boats, and gloves must be placed in a solid hazardous waste bin (often a yellow or black bag lined drum), not regular trash.

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the operational decision tree for segregating this specific chemical waste.

DisposalWorkflowStartWaste: 6-(3-Aminopiperidin-1-yl)nicotinonitrileStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidActionPlace in HDPE JarLabel: 'Toxic Solid'Solid->SolidActionSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated(MeOH, DMSO, Water)SolventCheck->NonHaloHaloActionHalogenated Waste CarboyHalo->HaloActionpHCheckVerify pH >= 7NonHalo->pHCheckNonHaloActionNon-Halogenated Waste CarboypHCheck->NonHaloActionConfirmed

Figure 1: Decision tree for the segregation of 6-(3-Aminopiperidin-1-yl)nicotinonitrile waste streams.

Emergency Procedures (Spill Response)

In the event of a spill during disposal handling:

  • Evacuate & Ventilate: If the spill is large (>10g) or dust is airborne, clear the immediate area.

  • PPE Upgrade: Wear N95 respirator and double nitrile gloves.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste container.

    • Liquid: Absorb with vermiculite, sand, or commercial spill pads. Do not use sawdust (combustible).[2]

  • Decontamination: Clean the surface with a mild soap solution. Collect all cleaning materials as hazardous waste (Protocol C).[2]

Regulatory Compliance (RCRA/EPA Context)

While "6-(3-Aminopiperidin-1-yl)nicotinonitrile" is not explicitly P-listed (unlike Nicotine P075) or U-listed by name, it must be managed as Characteristic Hazardous Waste due to its toxicity and chemical class.[1][2]

  • Waste Code Recommendation:

    • If the waste exhibits toxicity characteristics (via TCLP), it may carry D003 (Reactivity - only if cyanide release is proven, unlikely but possible) or general toxic codes depending on state regulations.[2]

    • Best Practice: Label simply as "Hazardous Waste - Toxic" and utilize a professional waste hauler for incineration.[1][2] This ensures "Cradle-to-Grave" liability protection.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11450633, Alogliptin (Structural Analog). Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] Retrieved from [Link][2]

A Senior Application Scientist's Guide to Handling 6-(3-Aminopiperidin-1-yl)nicotinonitrile: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-(3-Aminopiperidin-1-yl)nicotinonitrile. The guidance herein is synthesized from an analysis of the compound's constituent chemical moieties and established best practices for handling analogous hazardous materials. Our primary objective is to empower you with the knowledge to operate safely, mitigate risks, and manage the entire lifecycle of this compound within your laboratory setting, from acquisition to disposal.

Hazard Analysis: A Compound of Composite Risk

6-(3-Aminopiperidin-1-yl)nicotinonitrile is a molecule that demands significant respect. While a specific, comprehensive toxicological profile for this exact compound is not widely published, a scientific assessment of its structural components—an aminopyridine ring, a piperidine ring, and a nitrile group—provides a clear and urgent picture of its potential hazards. We must assume the risks associated with each of these functional groups are present.

  • The Aminopyridine Moiety: This is the primary driver of acute toxicity. Aminopyridines are a class of compounds known to be readily absorbed through the skin and gastrointestinal tract.[1] They are acutely toxic and can exert potent effects on the nervous system by blocking potassium channels, which may lead to convulsions or seizures.[1] Incidents involving similar compounds have resulted in severe poisoning, respiratory failure, and even death after skin exposure.[1] As a class, they are considered severe skin and eye irritants.[2][3][4]

  • The Aminopiperidine Moiety: The aminopiperidine component contributes to the compound's irritant properties. Safety data for related compounds, such as (R)-3-Aminopiperidine dihydrochloride, indicate that it causes skin irritation and serious eye damage, and may cause respiratory irritation.[5]

  • The Nicotinonitrile Moiety: The nitrile group (-C≡N) introduces the potential for cyanide-like toxicity.[6] While the metabolic pathway for this specific molecule is uncharacterized, many organic nitriles can release cyanide in the body, which can lead to a range of systemic disorders.[6][7]

Given this composite profile, 6-(3-Aminopiperidin-1-yl)nicotinonitrile must be handled as a substance that is acutely toxic by all routes of exposure (inhalation, ingestion, and dermal absorption), a severe skin and eye irritant/corrosive, and a potential neurotoxin.

Personal Protective Equipment (PPE): A Non-Negotiable Mandate

The cornerstone of safe handling is the creation of an impermeable barrier between the researcher and the chemical. Dermal absorption is a particularly insidious risk with this class of compounds.[1][2] Therefore, the following PPE is mandatory at all times when handling this substance, whether in solid or solution form.

PPE ComponentSpecificationRationale for Use
Primary Engineering Control Certified Chemical Fume HoodTo prevent inhalation of powders or vapors and contain any potential spills. This is the most critical safety control.
Body Protection Chemical-resistant lab coat (fully buttoned) or disposable chemical-resistant suit (e.g., Tyvek).Protects against skin contact from splashes and spills. Standard cotton lab coats are insufficient due to the high risk of dermal absorption.
Hand Protection Double-gloving with nitrile gloves (minimum 4 mil thickness).Provides a robust barrier against a compound known to be readily absorbed through the skin.[1][2] The outer glove should be removed and replaced immediately upon known or suspected contact.
Eye & Face Protection Chemical safety goggles and a full-face shield.Protects against splashes that could cause serious eye damage.[5] A face shield is required when there is a significant splash risk (e.g., transferring solutions).
Respiratory Protection NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor/particulate).Required if there is any risk of aerosol generation outside of a certified fume hood. Use should be governed by your institution's EHS respiratory protection program.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.[8]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, methodical workflow is critical for minimizing exposure risk. The following protocol outlines the key stages of handling 6-(3-Aminopiperidin-1-yl)nicotinonitrile.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase Prep 1. Assemble PPE & Verify Fume Hood Function Review 2. Review SDS & Procedure Prep->Review Gather 3. Prepare Spill Kit & Waste Containers Review->Gather Weigh 4. Weigh Solid Compound Gather->Weigh Dissolve 5. Prepare Solution Weigh->Dissolve Reaction 6. Perform Reaction/ Transfer Dissolve->Reaction Decontaminate 7. Decontaminate Glassware & Surfaces (in hood) Reaction->Decontaminate Segregate 8. Segregate & Label All Hazardous Waste Decontaminate->Segregate Doff 9. Doff PPE Correctly Segregate->Doff Wash 10. Wash Hands Thoroughly Doff->Wash

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.